EMD638683 S-Form
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNAPUUWBPZGOY-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)[C@H](C2=CC(=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735350 | |
| Record name | N'-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184940-46-2 | |
| Record name | N'-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
EMD638683 S-Form: A Technical Guide to the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EMD638683 is a potent and highly selective small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a critical downstream effector in multiple signaling pathways, including those driven by insulin and mineralocorticoids. This document provides an in-depth overview of the mechanism of action of EMD638683, with a focus on its S-Form enantiomer. By inhibiting SGK1, EMD638683 modulates a range of cellular processes, demonstrating therapeutic potential in conditions such as hypertension, cancer, and cardiac fibrosis. This guide consolidates key quantitative data, details of experimental methodologies, and visualizes the complex signaling pathways involved.
Core Mechanism of Action: SGK1 Inhibition
The primary mechanism of action for EMD638683 is the direct inhibition of the serine/threonine kinase SGK1.[1][2] SGK1 plays a pivotal role in cellular stress responses, ion channel regulation, and cell survival.[3] EMD638683 exerts its effects by blocking the kinase activity of SGK1, thereby preventing the phosphorylation of its downstream substrates.
One of the most well-characterized substrates of SGK1 is N-Myc Downstream-Regulated Gene 1 (NDRG1).[4][5] The phosphorylation of NDRG1 is a reliable biomarker for SGK1 activity.[6][7] EMD638683 has been shown to inhibit the SGK1-dependent phosphorylation of NDRG1 in a dose-dependent manner.[4][5] While EMD638683 is highly selective for SGK1, it has also been observed to have some inhibitory effects on other kinases at higher concentrations, including PKA, MSK1, PKR2, and the SGK isoforms SGK2 and SGK3.
Note: The available literature primarily discusses EMD638683 without specifying stereochemistry. This guide assumes the S-Form acts via the same primary mechanism of SGK1 inhibition, as specific comparative data for the enantiomers is not extensively published.
Quantitative Data Summary
The inhibitory activity and physiological effects of EMD638683 have been quantified in various preclinical models. The data is summarized below for clarity and comparison.
Table 1: In Vitro Inhibitory Activity
| Target/Process | Metric | Value | Cell Line/System | Reference(s) |
| SGK1 Kinase Activity | IC50 | 3 µM | Enzyme Assay | [1][2][4] |
| NDRG1 Phosphorylation | IC50 | 3.35 ± 0.32 µM | HeLa Cells | |
| Radiation-Induced Apoptosis | Concentration Used | 50 µM | CaCo-2 Cells |
Table 2: In Vivo Pharmacological Effects
| Model | Species | Treatment | Key Finding | Value | Reference(s) |
| Fructose/Salt-Induced Hypertension | Mouse | 4460 ppm in chow | Decreased Systolic Blood Pressure | Significant vs. Placebo | [4][5] |
| Monocrotaline-Induced Pulmonary Hypertension | Rat | 20 mg/kg (intragastric) | Attenuated Right Ventricular Systolic Pressure (RVSP) | 15.8 ± 2.5 mmHg (vs. 28.2 ± 3.1 mmHg in vehicle) | |
| Monocrotaline-Induced Pulmonary Hypertension | Rat | 20 mg/kg (intragastric) | Attenuated Right Ventricular Hypertrophy Index (RVHI) | 0.27 ± 0.02 (vs. 0.41 ± 0.06 in vehicle) | |
| Long QT Syndrome (LQT3) Model | Human iPSC-CMs | Not Specified | Shortened Action Potential Duration (APD90) | From 646 ± 7 ms to 560 ± 7 ms |
Key Signaling Pathways and Visualizations
EMD638683 intervenes in several critical signaling cascades by targeting SGK1. The following diagrams illustrate these pathways.
Primary SGK1 Signaling and Inhibition
SGK1 is activated downstream of growth factors and hormones like insulin via the PI3K/mTORC2 pathway. Once activated, SGK1 phosphorylates numerous substrates, such as NDRG1, to regulate cellular processes. EMD638683 directly blocks the kinase activity of SGK1.
Cardioprotective Mechanism via NLRP3 Inflammasome
In hypertensive models, Angiotensin II (Ang II) promotes cardiac inflammation and fibrosis through an SGK1-dependent mechanism. SGK1 activation leads to the assembly and activation of the NLRP3 inflammasome, resulting in IL-1β production and fibroblast-to-myofibroblast transformation. EMD638683 prevents this cascade.[8]
Experimental Protocols and Workflows
The following sections summarize the methodologies used in key studies to elucidate the mechanism and effects of EMD638683.
In Vitro SGK1 Kinase Activity Assay
This protocol is designed to measure the direct inhibitory effect of EMD638683 on SGK1's ability to phosphorylate a known substrate, typically NDRG1, in a cellular context.[4][5]
Workflow:
-
Cell Culture: Human cervical carcinoma (HeLa) cells are cultured under standard conditions.
-
Compound Treatment: Cells are incubated with varying concentrations of EMD638683 S-Form for a predetermined period.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated NDRG1 (p-NDRG1) and total NDRG1.
-
Quantification: The ratio of p-NDRG1 to total NDRG1 is quantified to determine the extent of inhibition and calculate the IC50 value.
References
- 1. Angiotensin II stimulates cardiac fibroblast migration via the differential regulation of matrixins and RECK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monocytic Fibroblast Precursors Mediate Fibrosis in Angiotensin-II-induced Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of PIM1 substrates reveals a role for NDRG1 phosphorylation in prostate cancer cellular migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of NDRG1 is temporally and spatially controlled during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into the Regulation of NDRG1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of cardiac fibrosis by angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
EMD638683 S-Form: A Deep Dive into SGK1 Inhibition and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the S-enantiomer of EMD638683, a selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). It delves into the core of the SGK1 signaling pathway, the mechanism of action of EMD638683, and its therapeutic implications, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
The SGK1 Signaling Pathway: A Central Regulator of Cellular Processes
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that acts as a crucial node in various signaling cascades, playing a significant role in cell proliferation, survival, and ion channel regulation.[1][2][3] Dysregulation of the SGK1 pathway is implicated in numerous pathologies, including cancer, hypertension, and cardiac conditions.[1][2][3]
The activation of SGK1 is a multi-step process initiated by upstream signals from the phosphoinositide 3-kinase (PI3K) pathway.[1] For full activation, SGK1 requires phosphorylation at two key sites: Serine 422 in the hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2), and Threonine 256 in the activation loop by phosphoinositide-dependent protein kinase 1 (PDK1).[1][4]
Once activated, SGK1 phosphorylates a wide array of downstream substrates, including N-Myc downstream-regulated gene 1 (NDRG1), forkhead box protein O3 (FOXO3a), and the E3 ubiquitin-protein ligase NEDD4-2.[1][5] Through these interactions, SGK1 influences diverse cellular functions. For instance, by phosphorylating and inhibiting NEDD4-2, SGK1 prevents the degradation of the epithelial sodium channel (ENaC), leading to increased sodium reabsorption.[1][5]
This compound: A Selective SGK1 Inhibitor
EMD638683 is a potent and highly selective inhibitor of SGK1.[6][7] The S-enantiomer is the active form of this compound.[8] It exerts its inhibitory effect by competing with ATP in the kinase domain of SGK1, thereby preventing the phosphorylation of its downstream targets.
Quantitative Data on EMD638683 Inhibition
The inhibitory activity of EMD638683 has been quantified in various assays, demonstrating its selectivity and potency.
| Parameter | Value | Assay System | Reference |
| IC50 for SGK1 | 3 µM | In vitro kinase assay | [6][7][9][10] |
| IC50 for NDRG1 Phosphorylation | 3.35 ± 0.32 µM | HeLa cells | [1][6][10] |
| Inhibitory Effect on Other Kinases | Minimal | Panel of 69 kinases | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of EMD638683.
In Vitro Kinase Assay for SGK1 Inhibition
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of EMD638683 against SGK1.
Materials:
-
Recombinant active SGK1 enzyme
-
SGK1 substrate peptide (e.g., Crosstide)
-
ATP (Adenosine triphosphate)
-
This compound at various concentrations
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Radiolabeled ATP ([(\gamma)-³²P]ATP or [(\gamma)-³³P]ATP)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, SGK1 substrate peptide, and the recombinant SGK1 enzyme.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and radiolabeled ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of SGK1 inhibition for each concentration of EMD638683 relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for NDRG1 Phosphorylation
This protocol describes the assessment of EMD638683's ability to inhibit SGK1-mediated phosphorylation of its downstream target, NDRG1, in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line expressing NDRG1)
-
Cell culture medium and supplements
-
This compound
-
Serum (for stimulating the SGK1 pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-NDRG1 (Thr346), anti-total NDRG1, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Seed HeLa cells in culture plates and grow to a suitable confluency.
-
Serum-starve the cells for several hours to reduce basal SGK1 activity.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with serum to activate the SGK1 signaling pathway.
-
After stimulation, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-NDRG1, total NDRG1, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated NDRG1 to total NDRG1.
-
Calculate the IC₅₀ value for the inhibition of NDRG1 phosphorylation.
Therapeutic Implications and Future Directions
The selective inhibition of SGK1 by EMD638683 holds significant therapeutic promise in various disease contexts.
-
Hypertension: By inhibiting SGK1, EMD638683 can reduce the activity of the epithelial sodium channel (ENaC), thereby promoting sodium excretion and lowering blood pressure.[7][9] Studies in mouse models of fructose-induced, salt-sensitive hypertension have demonstrated the antihypertensive effects of EMD638683.[7][9]
-
Cardiac Conditions: SGK1 is implicated in cardiac fibrosis and remodeling.[11] EMD638683 has been shown to prevent angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation.[11] This suggests its potential in treating hypertensive cardiac damage.
-
Cancer: SGK1 promotes cell survival and contributes to therapy resistance in some cancers.[3] By inhibiting SGK1, EMD638683 may enhance the efficacy of anti-cancer therapies.
Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound and to develop it as a targeted therapy for a range of SGK1-driven diseases. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for advancing this promising inhibitor towards clinical application.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. SGK1 Inhibition — Thryv Therapeutics [thryvtrx.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. scispace.com [scispace.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
EMD638683 S-Form: A Deep Dive into its Cellular Regulatory Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD638683, and specifically its S-enantiomer, is a potent and selective inhibitor of the Serine/Threonine-Protein Kinase SGK1 (Serum/Glucocorticoid-Regulated Kinase 1). SGK1 is a key downstream effector of the PI3K (Phosphoinositide 3-Kinase) signaling pathway, playing a crucial role in a multitude of cellular processes including cell survival, proliferation, ion channel regulation, and apoptosis.[1][2] Dysregulation of the SGK1 signaling cascade has been implicated in various pathological conditions, most notably hypertension and cancer.[3][4] This technical guide provides a comprehensive overview of the cellular functions regulated by EMD638683 S-Form, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and workflows.
Data Presentation: Kinase Selectivity Profile
EMD638683 exhibits a high degree of selectivity for SGK1. The following table summarizes the half-maximal inhibitory concentration (IC50) values of EMD638683 against SGK1 and a panel of other related kinases, demonstrating its preferential inhibition of the SGK family.
| Kinase | IC50 (µM) | Selectivity Ratio (IC50 Kinase / IC50 SGK1) |
| SGK1 | 3 [5] | 1 |
| SGK2 | Moderately Higher than SGK1[6] | - |
| SGK3 | Moderately Higher than SGK1[6] | - |
| PKA (cAMP-dependent protein kinase) | Inhibitory effect noted[5][6] | - |
| MSK1 (mitogen- and stress-activated protein kinase 1) | Inhibitory effect noted[5][6] | - |
| PRK2 (protein kinase C-related kinase 2) | Inhibitory effect noted[5][6] | - |
Note: Specific IC50 values for SGK2, SGK3, PKA, MSK1, and PRK2 were not consistently reported across the reviewed literature, but were noted to be higher than that for SGK1, indicating selectivity.
Core Signaling Pathway Regulated by this compound
EMD638683 exerts its effects by inhibiting SGK1, a key node in the PI3K signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
References
- 1. SGK1 inhibition induces autophagy-dependent apoptosis via the mTOR-Foxo3a pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of colonic tumor growth by the selective SGK inhibitor EMD638683 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
EMD638683 S-Form: A Comprehensive Technical Review of its Role in Apoptosis and Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD638683 S-Form, a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), has emerged as a significant molecule of interest in cancer research. This technical guide provides an in-depth analysis of the core functions of this compound, with a specific focus on its roles in inducing apoptosis and inhibiting cell proliferation. Through the inhibition of the PI3K/Akt/SGK1 signaling pathway, this compound modulates downstream targets, leading to anti-tumor effects in a variety of cancer cell lines. This document summarizes key quantitative data, details experimental methodologies for the evaluation of its efficacy, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and resistance to therapy.[1][2] As a downstream effector of the phosphatidylinositol 3-kinase (PI3K) pathway, SGK1 is often upregulated in various cancers, contributing to tumor progression.[3] this compound is the S-enantiomer of EMD638683, a highly selective inhibitor of SGK1.[4] By targeting SGK1, this compound presents a promising therapeutic strategy to counteract the pro-survival and proliferative signals in cancer cells.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of SGK1.[5] This inhibition disrupts the PI3K/Akt/SGK1 signaling cascade, a central pathway regulating cell fate.
PI3K/Akt/SGK1 Signaling Pathway
Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates PDK1, which in turn phosphorylates and activates both Akt and SGK1. Activated SGK1 then phosphorylates a range of downstream substrates, promoting cell survival and proliferation. This compound's inhibition of SGK1 blocks these downstream signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Virtual Screening Approach to Identify High-Affinity Inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 among Bioactive Natural Products: Combined Molecular Docking and Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of EMD638683: A Technical Overview of a Novel SGK1 Inhibitor
Introduction
Serum and glucocorticoid-inducible kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including ion transport, cell proliferation, and apoptosis.[1][2] As a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, SGK1 has emerged as a significant therapeutic target in a range of pathologies, including hypertension, metabolic syndrome, and cancer.[3][4] EMD638683, a benzohydrazide derivative developed by Merck, was identified as a novel inhibitor of SGK1, offering a valuable tool for both research and potential therapeutic development.[5][6] This technical guide provides an in-depth overview of the discovery, mechanism of action, and pharmacological profile of EMD638683.
Discovery and Initial Characterization
EMD638683 was identified as a potent inhibitor of SGK1 through in vitro screening.[5] It is characterized as an N'-homobenzoyl benzohydrazide analog, representing a somewhat atypical scaffold for kinase inhibitors.[7] Initial studies revealed its ability to selectively inhibit SGK1 over a panel of other kinases, establishing it as a valuable pharmacological tool to probe the functions of SGK1.[2]
Mechanism of Action and Signaling Pathway
EMD638683 exerts its effects by directly inhibiting the kinase activity of SGK1. SGK1 is activated downstream of PI3K by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[2][7] Once activated, SGK1 phosphorylates a variety of downstream substrates to regulate cellular functions. A key substrate used to measure SGK1 activity is N-Myc downstream-regulated gene 1 (NDRG1).[5][6] EMD638683 has been shown to effectively inhibit the SGK1-dependent phosphorylation of NDRG1 in cellular assays.[5][8]
By inhibiting SGK1, EMD638683 can influence several signaling cascades. For instance, SGK1 is known to regulate epithelial sodium channels (ENaC), and its inhibition can therefore impact sodium reabsorption, which is relevant to its antihypertensive effects.[6][7] In the context of cancer, SGK1 promotes cell survival by phosphorylating and inactivating pro-apoptotic factors like the forkhead box O3 (FOXO3a) transcription factor.[9] Inhibition of SGK1 by EMD638683 can thus promote apoptosis in cancer cells.[8]
Quantitative Data on EMD638683 Activity
The inhibitory potency and selectivity of EMD638683 have been quantified through various assays.
Table 1: In Vitro Kinase Inhibitory Profile of EMD638683
| Kinase Target | IC50 (µM) | Comments | Reference |
|---|---|---|---|
| SGK1 | 3 | Primary target | [5][6][8][10][11][12][13][14] |
| SGK2 | ≤ 1 (71% inhibition at 1 µM) | Also inhibits SGK isoform | [15] |
| SGK3 | ≤ 1 (75% inhibition at 1 µM) | Also inhibits SGK isoform | [15] |
| MSK1 | ≤ 1 | Off-target activity noted | [8][15] |
| PRK2 | ≤ 1 | Off-target activity noted | [8][15] |
| PKA | Inhibitory effect observed | Off-target activity noted |[8] |
Table 2: Cellular Activity of EMD638683
| Assay | Cell Line | IC50 (µM) | Reference |
|---|
| NDRG1 Phosphorylation Inhibition | HeLa | 3.35 ± 0.32 |[2][7] |
Table 3: In Vivo Efficacy of EMD638683
| Model | Animal | Dosage | Key Findings | Reference |
|---|---|---|---|---|
| Hypertension | Fructose/saline-treated mice | ~600 mg/kg/day (in chow) | Significantly decreased blood pressure. | [5][6][10][11] |
| Chemical Carcinogenesis | Mice | Not specified | Significantly blunted the number of developing colon tumors. | [8] |
| Pulmonary Hypertension | Monocrotaline-induced rats | 20 mg/kg (intragastrically) | Attenuated right ventricular systolic pressure and hypertrophy. | [8] |
| Cardiac Fibrosis | Angiotensin II-infused mice | Not specified | Inhibited cardiac fibrosis and remodeling. |[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings related to EMD638683.
In Vitro Kinase Assay
The inhibitory activity of EMD638683 against SGK1 and other kinases was determined using biochemical kinase assays.
-
Objective: To determine the IC50 value of EMD638683 for specific kinases.
-
General Protocol:
-
Recombinant human kinase enzymes are incubated with a specific peptide substrate and ATP in an appropriate assay buffer.
-
EMD638683 is added at ten different concentrations, typically in triplicate.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods like radioactivity (with [γ-³²P]ATP) or fluorescence-based assays.
-
The percentage of kinase activity relative to a DMSO control is calculated for each inhibitor concentration.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[6]
-
Cellular Assay: SGK1-Dependent NDRG1 Phosphorylation
This assay measures the potency of EMD638683 in a cellular context by assessing the phosphorylation of a known SGK1 substrate.
-
Objective: To determine the cellular IC50 of EMD638683 for SGK1 inhibition.
-
Protocol (HeLa Cells):
-
Human cervical carcinoma HeLa cells are plated in 6-well plates at a density of 10,000–20,000 cells/cm² in DMEM medium supplemented with 10% FCS, 2 mM glutamine, and 1 mM sodium pyruvate.[6][14]
-
EMD638683, dissolved in DMSO, is added to the cell culture medium at various concentrations (final DMSO concentration is typically kept at 1%).[6][14]
-
The cells are incubated with the inhibitor for another 24 hours.[6]
-
Following incubation, cells are lysed, and protein extracts are collected.
-
The phosphorylation status of NDRG1 is determined by Western blotting using an antibody specific for phospho-NDRG1. Total NDRG1 or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
The intensity of the phospho-NDRG1 bands is quantified, and the IC50 value is calculated.[8]
-
In Vivo Hypertension Model
This animal model is used to evaluate the antihypertensive effects of EMD638683.
-
Objective: To assess the in vivo efficacy of EMD638683 in reducing blood pressure in a model of salt-sensitive hypertension.
-
Protocol:
-
Animal Model: Mice are made hyperinsulinemic and hypertensive by providing them with a 10% fructose solution in their drinking water, combined with a high-salt diet.[5][6][10][11]
-
Drug Administration: EMD638683 is mixed into the chow at a concentration of 4460 ppm, which corresponds to an approximate daily dose of 600 mg/kg.[5][6][10][11] A placebo group receives standard chow.
-
Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method at baseline and at various time points during the treatment period (e.g., after 24 hours and chronically over 4 weeks).[5][6][10][11]
-
Control Groups: Experiments are also performed in control animals (no fructose/saline) and in SGK1 knockout mice to confirm that the effect of EMD638683 is specific to SGK1 and the hypertensive state.[5][6][10][11]
-
Data Analysis: Blood pressure changes between the EMD638683-treated group and the placebo group are compared using appropriate statistical tests.
-
Pharmacological Properties and Limitations
While EMD638683 is a potent SGK1 inhibitor, it is not entirely specific. It demonstrates inhibitory activity against other kinases, including the related SGK2 and SGK3 isoforms, as well as MSK1 and PRK2.[5][15] This lack of absolute selectivity is an important consideration when interpreting experimental results. Furthermore, some reports have indicated that EMD638683 may have poor cell permeability, which could limit its utility in certain cellular experiments or require higher concentrations to achieve a significant intracellular effect.[5]
Therapeutic Potential
The development of EMD638683 has illuminated several potential therapeutic applications for SGK1 inhibition.
-
Hypertension and Metabolic Syndrome: By abrogating salt-sensitive hypertension in hyperinsulinemic states, EMD638683 serves as a template for drugs to treat hypertension in individuals with type II diabetes and metabolic syndrome.[5][6][10][11]
-
Cancer: EMD638683 has shown anti-tumor activity by inhibiting the growth of colon carcinoma cells and promoting apoptosis.[5] It can also enhance the suicidal effects of radiation on tumor cells, suggesting a role as a sensitizer in cancer therapy.[8]
-
Cardiovascular Disease: The inhibitor has demonstrated cardioprotective effects by preventing angiotensin II-induced cardiac inflammation and fibrosis.[16][17] It achieves this, in part, by blocking the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[16]
Conclusion
EMD638683 is a foundational small molecule inhibitor of SGK1 that has been instrumental in elucidating the kinase's role in health and disease. Its discovery and preclinical development have provided strong evidence for SGK1 as a viable therapeutic target for hypertension, cancer, and inflammatory cardiovascular conditions. While its selectivity and permeability profile may present challenges for direct clinical development, EMD638683 remains a critical reference compound for the design of next-generation SGK1 inhibitors and a powerful tool for ongoing research in the field.
References
- 1. SGK1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 10. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. karger.com [karger.com]
- 13. universalbiologicals.com [universalbiologicals.com]
- 14. selleckchem.com [selleckchem.com]
- 15. apexbt.com [apexbt.com]
- 16. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
EMD638683 S-Form: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action as an SGK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD638683 is a potent and selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1), a key downstream effector of the PI3K/Akt signaling pathway. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the active S-enantiomer of EMD638683, its mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to support further research and drug development efforts targeting SGK1-mediated pathologies.
Introduction
Serum- and glucocorticoid-inducible kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in regulating a wide array of cellular processes, including ion transport, cell proliferation, and apoptosis.[1] Dysregulation of SGK1 activity has been implicated in various diseases, including hypertension, diabetic nephropathy, and cancer.[2][3] EMD638683 has emerged as a valuable tool compound for studying SGK1 function and as a potential therapeutic agent. This guide focuses on the S-form of EMD638683, which is the biologically active enantiomer.
Structure-Activity Relationship (SAR)
While a direct comparative study of the enantiomers of EMD638683 is not extensively detailed in publicly available literature, the commercial availability of the S-form (CAS: 1184940-46-2) as the designated SGK1 inhibitor strongly indicates its superior activity over the R-enantiomer.[4] This stereoselectivity is a common feature in kinase inhibitors where a specific three-dimensional orientation is required for optimal binding to the ATP-binding pocket of the target kinase.[5] The chiral center in EMD638683 likely plays a critical role in positioning the key pharmacophoric elements for effective interaction with the SGK1 active site.
Quantitative Data
The inhibitory activity of EMD638683 has been quantified in various assays. The following tables summarize the key quantitative data available for the compound, presumed to be the active S-form.
Table 1: In Vitro Inhibitory Activity of EMD638683
| Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| SGK1 | Kinase Activity | - | 3 | [2] |
| SGK1 | NDRG1 Phosphorylation | HeLa | 3.35 ± 0.32 | [6] |
Table 2: Selectivity Profile of EMD638683 against Other Kinases
| Kinase | Residual Activity at 1 µM EMD638683 (%) |
| SGK2 | < 50 |
| SGK3 | < 50 |
| MSK1 | < 50 |
| PRK2 | < 50 |
| PKA | > 50 |
| A panel of 68 other kinases showed no discernible inhibition. |
Signaling Pathways
EMD638683 exerts its effects by inhibiting the kinase activity of SGK1, thereby modulating downstream signaling events.
Caption: SGK1 signaling cascade and the inhibitory action of EMD638683 S-Form.
Experimental Protocols
In Vitro Kinase Inhibition Assay (NDRG1 Phosphorylation)
This protocol is adapted from the methodology used to characterize EMD638683's effect on its substrate, N-Myc Downstream-Regulated Gene 1 (NDRG1).[6]
Caption: Experimental workflow for assessing SGK1 inhibition via NDRG1 phosphorylation.
Methodology:
-
Cell Culture: Human cervical carcinoma HeLa cells are cultured in appropriate media until they reach 70-80% confluency.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: SGK1 activity is stimulated, for example, by serum shock.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for phosphorylated NDRG1 (e.g., anti-p-NDRG1 Thr346) overnight at 4°C.[7]
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed with an antibody for total NDRG1 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: The band intensities for p-NDRG1 are normalized to total NDRG1 and the loading control. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.
In Vivo Antihypertensive Efficacy Model
This protocol is based on the model used to demonstrate the in vivo efficacy of EMD638683 in a mouse model of fructose-induced, salt-sensitive hypertension.[2]
Methodology:
-
Animal Model: Mice are rendered hyperinsulinemic and hypertensive by providing them with 10% fructose in their drinking water for several weeks, followed by the addition of isotonic saline.
-
Drug Administration: EMD638683 is administered to the treatment group, typically mixed with their chow at a specified concentration (e.g., 4460 ppm, approximately 600 mg/kg/day). A placebo group receives standard chow.
-
Blood Pressure Measurement: Systolic blood pressure is measured at baseline and at various time points during the treatment period using the tail-cuff method.
-
Metabolic Cage Analysis: At the end of the study, mice are placed in metabolic cages to collect urine for the analysis of electrolyte concentrations (Na+, K+) using flame photometry.
-
Data Analysis: Blood pressure and urinary electrolyte data are compared between the EMD638683-treated group and the placebo group using appropriate statistical methods.
Conclusion
This compound is a selective and potent inhibitor of SGK1 with demonstrated in vitro and in vivo activity. Its stereospecificity highlights the importance of the chiral center for its inhibitory function. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers investigating SGK1-mediated signaling and for those involved in the development of novel SGK1 inhibitors for therapeutic applications. Further studies elucidating the precise structural interactions of the S- and R-enantiomers with the SGK1 active site would provide deeper insights into the structure-activity relationship of this important compound.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Phospho-NDRG1 (Thr346) (D98G11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Unveiling the Pharmacological Profile of EMD638683 S-Form: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD638683 is a potent and highly selective inhibitor of Serum and Glucocorticoid-inducible Kinase 1 (SGK1), a serine/threonine kinase implicated in a variety of physiological processes, including ion channel regulation, cell proliferation, and apoptosis. The S-enantiomer, EMD638683 S-Form, is the biologically active isomer. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative inhibitory activity, and effects in both in vitro and in vivo models. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts.
Core Pharmacological Profile
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of SGK1. This inhibition prevents the phosphorylation of downstream SGK1 substrates, thereby modulating various cellular signaling pathways.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory activity of EMD638683 has been characterized against a panel of kinases, demonstrating a high degree of selectivity for SGK1.
| Kinase | IC50 (µM) | Percent Inhibition @ 1 µM |
| SGK1 | 3 [1][2][3] | 85% [3][4] |
| SGK2 | - | 71%[3] |
| SGK3 | - | 75%[3][5] |
| MSK1 | ≤ 1[3] | >50%[4] |
| PRK2 | ≤ 1[3] | >50%[4] |
| PKA | - | - |
Note: A comprehensive screening against 64 other kinases, including MAPK and Syk, showed no significant inhibition by EMD638683.[3] The IC50 for the inhibition of SGK1-dependent phosphorylation of NDRG1 in HeLa cells was determined to be 3.35 ± 0.32 µM.[1]
Key Signaling Pathways
SGK1 Signaling Pathway
This compound's primary mechanism of action is the inhibition of the SGK1 signaling cascade. SGK1 is a downstream effector of the PI3K/PDK1 pathway and plays a crucial role in cellular stress responses, cell survival, and regulation of ion transport. A key substrate of SGK1 is the N-myc downstream-regulated gene 1 (NDRG1).
Caption: SGK1 signaling pathway and the inhibitory action of this compound.
Inhibition of NLRP3 Inflammasome Activation
Recent studies have elucidated a role for SGK1 in inflammation, specifically in the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. EMD638683 has been shown to prevent Angiotensin II-induced cardiac inflammation and fibrosis by blocking this pathway.
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of EMD638683 against SGK1 and other kinases.
Methodology:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase of interest (e.g., recombinant human SGK1), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture.
-
Initiate the kinase reaction by adding MgATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
-
Detection of Kinase Activity:
-
Stop the reaction by adding a suitable stop solution (e.g., 0.5 M orthophosphoric acid).
-
Quantify the extent of substrate phosphorylation. This can be achieved using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate by spotting the reaction mixture onto P81 phosphocellulose paper and scintillation counting.
-
Luminescence-based assay: Using a commercial kit that measures the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of EMD638683 relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the EMD638683 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Western Blotting for NDRG1 Phosphorylation
Objective: To assess the in-cell inhibitory activity of EMD638683 on SGK1 by measuring the phosphorylation of its downstream target, NDRG1.
Methodology:
-
Cell Culture and Treatment:
-
Culture human cervical carcinoma (HeLa) cells, which endogenously express NDRG1, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum (FCS), 2 mM glutamine, and 1 mM sodium pyruvate at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 6-well plates.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated NDRG1 (p-NDRG1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total NDRG1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-NDRG1 signal to the total NDRG1 and/or the loading control signal.
-
Calculate the inhibition of NDRG1 phosphorylation relative to the vehicle-treated control.
-
In Vivo Model of Angiotensin II-Induced Hypertension
Objective: To evaluate the antihypertensive efficacy of EMD638683 in a murine model of hypertension.
Methodology:
-
Animal Model:
-
Use male mice of a suitable strain (e.g., C57BL/6J), typically 8-10 weeks of age.
-
Implant osmotic minipumps subcutaneously for the continuous infusion of Angiotensin II (e.g., at a dose of 1-2 mg/kg/day) to induce hypertension. A control group should be implanted with pumps delivering saline.
-
-
EMD638683 Administration:
-
Administer this compound or vehicle to the mice. The route of administration can be oral gavage or intraperitoneal injection. A typical oral dose might be in the range of 10-50 mg/kg/day.
-
Treatment with EMD638683 can be initiated before, concurrently with, or after the start of Angiotensin II infusion, depending on the study design (prophylactic or therapeutic).
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure at baseline and at regular intervals throughout the study period (e.g., weekly) using a non-invasive tail-cuff method.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect heart and kidney tissues.
-
Assess cardiac fibrosis by histological staining (e.g., Masson's trichrome or Picrosirius red) and quantification of collagen deposition.
-
Analyze the expression of inflammatory and fibrotic markers in the tissues by quantitative PCR (qPCR) or Western blotting.
-
-
Data Analysis:
-
Compare the blood pressure measurements and markers of cardiac and renal damage between the different treatment groups (vehicle, Angiotensin II alone, Angiotensin II + EMD638683).
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed differences.
-
References
EMD638683 S-Form: A Technical Guide to Downstream Targets and Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD638683 is a potent and selective small-molecule inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2][3] As a serine/threonine kinase, SGK1 is a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, playing a pivotal role in a myriad of cellular processes including ion channel regulation, cell proliferation, survival, and apoptosis.[2][4] Dysregulation of SGK1 activity has been implicated in the pathophysiology of various diseases, including hypertension, cancer, and inflammatory disorders.[2][4][5] This technical guide provides an in-depth overview of the downstream targets of the S-form of EMD638683, potential biomarkers for its activity, and relevant experimental methodologies.
Mechanism of Action: SGK1 Inhibition
EMD638683 exerts its effects by directly inhibiting the kinase activity of SGK1. The activation of SGK1 is a multi-step process initiated by extracellular signals that activate the PI3K pathway. This leads to the phosphorylation of SGK1 at two key sites: Ser422 by the mammalian target of rapamycin complex 2 (mTORC2) and Thr256 by phosphoinositide-dependent protein kinase 1 (PDK1).[1][2][4] Once activated, SGK1 phosphorylates a wide range of downstream substrates, thereby modulating their activity. EMD638683, by inhibiting SGK1, effectively blocks these downstream signaling events.
Downstream Signaling Pathways and Targets
The inhibitory action of EMD638683 on SGK1 impacts several key signaling cascades. The following diagram illustrates the primary SGK1 signaling pathway and the point of inhibition by EMD638683.
Caption: SGK1 signaling pathway and EMD638683 inhibition.
A key downstream target and biomarker for SGK1 activity is the N-Myc downstream-regulated gene 1 (NDRG1).[4][6][7] SGK1 directly phosphorylates NDRG1, and inhibition of SGK1 by EMD638683 leads to a measurable decrease in NDRG1 phosphorylation.[7][8]
Other significant downstream targets of SGK1 that are consequently affected by EMD638683 include:
-
NEDD4-2 (Neuronal precursor cell expressed developmentally downregulated 4-2): SGK1 phosphorylates and inactivates this ubiquitin ligase.[4][9] NEDD4-2 targets the epithelial sodium channel (ENaC) for degradation. By inhibiting SGK1, EMD638683 can lead to increased NEDD4-2 activity and subsequent downregulation of ENaC, promoting sodium excretion.[9]
-
FOXO3a (Forkhead box protein O3a): SGK1-mediated phosphorylation of FOXO3a leads to its inactivation and exclusion from the nucleus, thereby promoting cell survival.[4] Inhibition by EMD638683 can, therefore, promote FOXO3a-mediated apoptosis.
-
NF-κB (Nuclear factor-κB): SGK1 is known to upregulate the activity of this pro-inflammatory transcription factor.[9]
-
NLRP3 Inflammasome: EMD638683 has been demonstrated to suppress the activation of the NLRP3 inflammasome, leading to reduced secretion of the pro-inflammatory cytokine IL-1β.[5]
Quantitative Data
The following table summarizes the key quantitative data associated with EMD638683.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 for SGK1 | 3 µM | In vitro kinase assay | [1][3] |
| 3.35 ± 0.32 µM | HeLa cells (NDRG1 phosphorylation) | [2] | |
| In Vivo Dosage | 4460 ppm in chow (approx. 600 mg/kg/day) | Mouse model of hypertension | [3] |
| Effect on Blood Pressure | Decrease from 111 ± 4 to 87 ± 3 mmHg | Fructose/saline-treated mice | [2] |
Biomarkers of EMD638683 Activity
The efficacy of EMD638683 can be monitored through various in vitro and in vivo biomarkers:
-
Pharmacodynamic Biomarkers:
-
Physiological and Clinical Biomarkers:
-
Blood Pressure: In the context of hypertension, a reduction in blood pressure is a key clinical biomarker.[3]
-
Urinary Sodium Excretion: An increase in urinary Na+ levels can serve as a biomarker for EMD638683's effect on renal ion transport.[3]
-
IL-1β Levels: A reduction in circulating or tissue levels of this pro-inflammatory cytokine can indicate the anti-inflammatory effects of EMD638683.[5]
-
Experimental Methodologies
The following outlines the general protocols for key experiments used to characterize the activity of EMD638683.
In Vitro Kinase Assay for SGK1 Inhibition
A biochemical assay to determine the direct inhibitory effect of EMD638683 on SGK1 activity.
Caption: In vitro kinase assay workflow.
-
Reaction Setup: Combine recombinant active SGK1 enzyme, a specific peptide substrate (e.g., a synthetic peptide derived from NDRG1), and [γ-32P]ATP in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of EMD638683 to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for a defined period to allow for phosphorylation.
-
Detection: Stop the reaction and separate the phosphorylated substrate from the free [γ-32P]ATP, typically using phosphocellulose paper or SDS-PAGE and autoradiography.
-
Quantification: Quantify the amount of incorporated radioactivity to determine the extent of phosphorylation.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the EMD638683 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Assay for NDRG1 Phosphorylation
An assay to assess the ability of EMD638683 to inhibit SGK1 activity within a cellular context.
-
Cell Culture: Culture a suitable cell line, such as HeLa cells which endogenously express NDRG1, in appropriate growth media.[7]
-
Serum Starvation and Stimulation: Serum-starve the cells to reduce basal SGK1 activity, followed by stimulation with serum or a growth factor (e.g., insulin) to activate the PI3K-SGK1 pathway.
-
EMD638683 Treatment: Treat the cells with different concentrations of EMD638683 prior to or concurrently with stimulation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated NDRG1 (pNDRG1) and total NDRG1.
-
Analysis: Quantify the band intensities for pNDRG1 and total NDRG1. The ratio of pNDRG1 to total NDRG1 is used to determine the extent of SGK1 inhibition by EMD638683.
In Vivo Hypertension Model
An animal model to evaluate the anti-hypertensive effects of EMD638683.
-
Animal Model: Utilize a relevant animal model of hypertension, such as mice made hyperinsulinemic and hypertensive by a high-fructose diet and high-salt in their drinking water.[3]
-
EMD638683 Administration: Administer EMD638683 to the animals, typically mixed in their chow.[3]
-
Blood Pressure Measurement: Monitor systolic and diastolic blood pressure at regular intervals using a non-invasive method like the tail-cuff technique.[3]
-
Metabolic Cage Analysis: House the animals in metabolic cages to collect urine for the analysis of electrolyte concentrations (e.g., Na+) using methods like flame photometry.[3]
-
Data Analysis: Compare the blood pressure and urinary electrolyte data between the EMD638683-treated group and a vehicle-treated control group to assess the therapeutic efficacy.
Conclusion
EMD638683 is a valuable research tool and a potential therapeutic agent that targets the SGK1 signaling pathway. A thorough understanding of its downstream targets and the availability of robust biomarkers are essential for its continued development and clinical application. The methodologies outlined in this guide provide a framework for the preclinical and clinical investigation of EMD638683 and other SGK1 inhibitors. The phosphorylation of NDRG1 stands out as a highly specific and quantifiable biomarker for assessing the direct pharmacodynamic effects of EMD638683. Further research into the complex network of SGK1-mediated signaling will undoubtedly uncover additional targets and biomarkers, further refining our understanding of the therapeutic potential of SGK1 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 5. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SGK1, a Critical Regulator of Immune Modulation and Fibrosis and a Potential Therapeutic Target in Chronic Graft-Versus-Host Disease [frontiersin.org]
EMD638683 in Cancer Research: A Technical Guide to a Selective SGK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD638683 is a potent and selective small molecule inhibitor of the Serum and Glucocorticoid-inducible Kinase 1 (SGK1), a serine/threonine kinase that plays a critical role in cell survival, proliferation, and resistance to therapy in various cancers. This technical guide provides an in-depth review of the preclinical research on EMD638683, focusing on its mechanism of action, its effects in different cancer models, and detailed experimental protocols. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
Serum and Glucocorticoid-inducible Kinase 1 (SGK1) is a key downstream effector of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. Its overexpression has been documented in numerous malignancies, including breast, colon, and prostate cancers, where it contributes to tumor progression and therapeutic resistance.[1] SGK1 activation promotes cell survival by phosphorylating and inactivating pro-apoptotic factors such as the forkhead box protein O3a (FOXO3a) and by activating pro-survival signaling pathways.[1][2]
EMD638683 has emerged as a valuable tool for investigating the therapeutic potential of SGK1 inhibition. This benzohydrazide derivative demonstrates high selectivity for SGK1 and has been shown to be effective in both in vitro and in vivo models of cancer.[2][3] This guide will delve into the technical details of the research surrounding EMD638683, providing a solid foundation for further investigation and development.
Mechanism of Action
EMD638683 exerts its anti-cancer effects primarily by inhibiting the kinase activity of SGK1. This leads to the modulation of downstream signaling pathways that are critical for cancer cell survival and proliferation. The primary mechanism involves the induction of apoptosis, particularly in combination with other cancer therapies such as radiation and chemotherapy.[4][5]
The SGK1 Signaling Pathway
SGK1 is activated downstream of growth factor receptors and the PI3K/PDK1 signaling axis. Upon activation, SGK1 phosphorylates a variety of downstream targets involved in cell survival and proliferation. EMD638683 blocks this phosphorylation cascade.
Preclinical Studies of EMD638683 in Cancer
Preclinical investigations have demonstrated the efficacy of EMD638683 in various cancer types, both as a monotherapy and in combination with other treatments.
Colon Cancer
In colon carcinoma, EMD638683 has been shown to enhance the effects of radiation.[2][4] In vitro studies using Caco-2 colon cancer cells revealed that EMD638683 treatment augmented radiation-induced apoptosis.[4] In vivo, EMD638683 significantly reduced the number of colonic tumors in a chemical carcinogenesis mouse model.[2][4]
Table 1: In Vitro Effects of EMD638683 on Caco-2 Colon Carcinoma Cells
| Parameter | Treatment | Outcome | Reference |
| IC50 | EMD638683 | 3 µM | [5] |
| Apoptosis | EMD638683 (50 µM) + Radiation (3 Gray) | Significantly increased late apoptosis | [2][4] |
| Caspase 3 Activity | EMD638683 (50 µM) + Radiation (3 Gray) | Significantly increased | [4] |
| Mitochondrial Potential | EMD638683 (50 µM) + Radiation (3 Gray) | Significantly decreased | [4] |
Table 2: In Vivo Effects of EMD638683 in a Mouse Model of Colon Cancer
| Model | Treatment | Outcome | Reference |
| Chemical Carcinogenesis (1,2-dimethylhydrazine/dextran sulfate sodium) | EMD638683 | Significantly blunted tumor development | [2][4] |
Rhabdomyosarcoma
EMD638683 has demonstrated cytotoxic effects in rhabdomyosarcoma cell lines (RD and RH30) and enhanced the efficacy of the chemotherapeutic agent doxorubicin.[5]
Table 3: Effects of EMD638683 on Rhabdomyosarcoma Cells
| Cell Lines | Treatment | Outcome | Reference |
| RD and RH30 | EMD638683 | Statistically significant decline in cell viability | [5] |
| RD and RH30 | EMD638683 + Doxorubicin | Significantly enhanced the decrease in cell viability compared to doxorubicin alone | [5] |
Breast Cancer
In breast cancer, particularly in MCF-7 cells, EMD638683 has been shown to induce a strong apoptotic response and enhance the efficacy of radiation.[5][6]
Table 4: Effects of EMD638683 on MCF-7 Breast Cancer Cells
| Parameter | Treatment | Outcome | Reference |
| Apoptosis & Caspase 3 Activation | EMD638683 | Strong apoptotic response | [5] |
| Cell Growth Control | EMD638683 + Radiation | Enhanced radiation-induced cell growth control | [5] |
Experimental Protocols
This section provides a summary of the key experimental methodologies used in the preclinical evaluation of EMD638683.
In Vitro Apoptosis Assays in Colon Cancer Cells
Objective: To assess the pro-apoptotic effects of EMD638683 in combination with radiation in Caco-2 colon carcinoma cells.[4]
Methodology Summary:
-
Cell Culture: Caco-2 cells are cultured in appropriate media.
-
Treatment: Cells are exposed to EMD638683 (e.g., 50 µM) with or without subsequent exposure to radiation (e.g., 3 Gray).
-
Apoptosis Analysis (Flow Cytometry):
-
Phosphatidylserine Exposure: Annexin V-FITC and propidium iodide (PI) double staining is used to quantify early and late apoptotic cells.
-
Mitochondrial Membrane Potential: JC-9 fluorescence is measured. A decrease in fluorescence indicates mitochondrial depolarization, an early apoptotic event.
-
Caspase 3 Activity: CaspGlow Fluorescein staining is used to measure the activity of this key executioner caspase.
-
DNA Fragmentation: Propidium iodide staining of ethanol-fixed cells is used to analyze the sub-G1 peak, which represents fragmented DNA.
-
In Vivo Chemical Carcinogenesis Model of Colon Cancer
Objective: To evaluate the effect of EMD638683 on the development of colonic tumors in mice.[4]
Methodology Summary:
-
Animal Model: Wild-type mice are used.
-
Carcinogenesis Induction:
-
Intraperitoneal injection of 1,2-dimethylhydrazine (e.g., 20 mg/kg).
-
Followed by multiple cycles of synthetic dextran sulfate sodium in the drinking water (e.g., 30 g/L for 7 days).
-
-
Treatment: Mice are administered EMD638683 in their chow.
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 20 weeks), mice are sacrificed.
-
The colorectum is excised, and the number and size of tumors are determined.
-
Conclusion and Future Directions
The preclinical data strongly support the continued investigation of EMD638683 as a potential anti-cancer agent. Its ability to induce apoptosis and sensitize cancer cells to radiation and chemotherapy makes it a promising candidate for combination therapies. Future research should focus on:
-
Elucidating the broader signaling network of SGK1: Identifying additional downstream targets of SGK1 will provide a more complete understanding of its role in cancer.
-
Investigating EMD638683 in other cancer types: Given the widespread overexpression of SGK1, the efficacy of EMD638683 should be explored in a wider range of malignancies.
-
Pharmacokinetic and pharmacodynamic studies: Detailed studies are needed to optimize dosing and treatment schedules for potential clinical applications.
-
Clinical Trials: To date, there is a lack of publicly available information on clinical trials of EMD638683. The progression of this inhibitor into clinical testing will be a critical next step in evaluating its therapeutic potential in cancer patients.
This technical guide provides a comprehensive overview of the current state of research on EMD638683. The presented data and protocols should serve as a valuable resource for the scientific community to further explore the therapeutic utility of SGK1 inhibition in oncology.
References
- 1. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of SGK1 enhances mAR-induced apoptosis in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of EMD638683 in Metabolic Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic syndrome, a constellation of conditions including hypertension, hyperglycemia, dyslipidemia, and central obesity, presents a significant and growing challenge to public health. The serum- and glucocorticoid-inducible kinase 1 (SGK1) has emerged as a critical node in the signaling pathways that underpin many of the pathologies associated with this syndrome. EMD638683, a selective inhibitor of SGK1, has shown considerable promise in preclinical studies as a tool to dissect these pathways and as a potential therapeutic agent. This technical guide provides an in-depth overview of the role of EMD638683 in metabolic syndrome research, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways. While the specific S-Form of EMD638683 is commercially available, the majority of published research refers to the compound without specifying the enantiomer; therefore, this document will refer to it as EMD638683.
Introduction to EMD638683 and its Target: SGK1
EMD638683 is a small molecule inhibitor that demonstrates high selectivity for SGK1.[1][2] SGK1 is a serine/threonine kinase and a member of the AGC kinase family, which is activated downstream of the phosphoinositide 3-kinase (PI3K) pathway.[2][3][4] Its expression is upregulated by various stimuli, including insulin, glucocorticoids, and mineralocorticoids.[5][6][7] Through its diverse downstream targets, SGK1 plays a crucial role in regulating a variety of cellular processes, such as ion transport, cell growth, and apoptosis, making it a key player in the pathophysiology of metabolic syndrome.[2][3][4]
Quantitative Data on EMD638683
The following tables summarize the key quantitative data for EMD638683 from in vitro and in vivo studies.
Table 1: In Vitro Activity of EMD638683
| Parameter | Value | Cell Line/System | Reference |
| IC50 for SGK1 | 3 µM | Biochemical Assay | [1][5][7] |
| IC50 for NDRG1 Phosphorylation | 3.35 ± 0.32 µM | HeLa Cells | [1][4] |
Table 2: Kinase Selectivity of EMD638683
| Kinase | Selectivity Ratio (IC50 Kinase / IC50 SGK1) |
| SGK2 | Moderately Higher Concentration Needed |
| SGK3 | Moderately Higher Concentration Needed |
| PKA | Moderately Higher Concentration Needed |
| MSK1 | Moderately Higher Concentration Needed |
| PRK2 | Moderately Higher Concentration Needed |
| Other 64 Kinases | At least 10-fold higher concentration needed |
Table 3: In Vivo Efficacy of EMD638683 in a Mouse Model of Hypertension
| Treatment Group | Systolic Blood Pressure (mmHg) | Duration of Treatment | Mouse Model | Reference |
| Pre-treatment | 111 ± 4 | - | Fructose/Saline-induced Hypertension | [4] |
| EMD638683 (4 days) | 87 ± 3 | 4 days | Fructose/Saline-induced Hypertension | [4] |
Key Signaling Pathways Involving SGK1
The following diagrams illustrate the central role of SGK1 in signaling pathways relevant to metabolic syndrome and the inhibitory action of EMD638683.
SGK1 Activation and Downstream Effects
Caption: Activation of SGK1 by the PI3K pathway and its downstream targets.
Role of SGK1 in Inflammation and Fibrosis
Caption: SGK1's role in Angiotensin II-induced inflammation and fibrosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of EMD638683 and its effects on metabolic syndrome models.
Fructose/High-Salt Induced Hypertension in Mice
This model is used to induce a state of hyperinsulinemia and salt-sensitive hypertension, mimicking key aspects of metabolic syndrome.[5][7]
-
Animal Model: C57BL/6 mice are commonly used.
-
Diet and Treatment:
-
A high-fructose diet is initiated by providing 10% fructose in the drinking water.[5][7]
-
A high-salt diet is concurrently administered, often as isotonic saline in the drinking water or as chow containing 4-8% NaCl.
-
EMD638683 is administered in the chow at a concentration of 4460 ppm, which corresponds to approximately 600 mg/kg/day.[5][7]
-
-
Duration: The diet and treatment can be administered for short-term (24 hours to a few days) or chronic (4 weeks) periods to assess acute and long-term effects.[5][7]
-
Endpoint Measurements:
Angiotensin II-Induced Cardiac Fibrosis and Inflammation
This model is employed to investigate the role of SGK1 in hypertensive cardiac remodeling.[8]
-
Animal Model: C57BL/6 mice are typically used.
-
Angiotensin II Administration:
-
Angiotensin II is continuously infused via subcutaneously implanted osmotic pumps.
-
The dosage of Angiotensin II is titrated to induce a sustained hypertensive state.
-
-
EMD638683 Treatment: EMD638683 is administered, often via oral gavage or mixed in the diet, for the duration of the Angiotensin II infusion.
-
Endpoint Analysis:
-
Cardiac tissue is harvested for histological analysis of fibrosis (e.g., Masson's trichrome staining).
-
Immunohistochemistry and Western blotting are used to assess the expression of inflammatory markers such as NLRP3, Caspase-1, and IL-1β.[8]
-
The transformation of fibroblasts to myofibroblasts is evaluated.[8]
-
In Vitro NDRG1 Phosphorylation Assay
This assay is used to determine the inhibitory activity of EMD638683 on SGK1 in a cellular context.[1]
-
Cell Culture: Human cell lines that endogenously express SGK1 and its substrate NDRG1, such as HeLa or human monocytes, are used.[1]
-
Treatment: Cells are pre-incubated with varying concentrations of EMD638683 before stimulation with an SGK1 activator (e.g., LPS for monocytes).[1]
-
Lysate Preparation: Whole-cell lysates are prepared from the treated cells.
-
Western Blot Analysis:
-
Proteins from the lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for phosphorylated NDRG1 (p-NDRG1) and total NDRG1.
-
The signal intensity is quantified to determine the extent of inhibition of NDRG1 phosphorylation by EMD638683.
-
Clinical Development and Future Directions
Currently, there is no publicly available information on active clinical trials for EMD638683 in metabolic syndrome. The preclinical data strongly support the continued investigation of SGK1 inhibition as a therapeutic strategy for components of metabolic syndrome, particularly hypertension and cardiac remodeling.[5][6][7] Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies to optimize the dosing regimen and assess the long-term safety profile of EMD638683 or its analogs.
-
Broadening the Scope: Investigating the effects of SGK1 inhibition on other aspects of metabolic syndrome, such as insulin resistance, dyslipidemia, and non-alcoholic fatty liver disease.
-
Translational Studies: Moving promising preclinical findings into early-phase clinical trials to assess the safety and efficacy of SGK1 inhibitors in human subjects with metabolic syndrome.
Conclusion
EMD638683 has proven to be an invaluable research tool for elucidating the role of SGK1 in the complex pathophysiology of metabolic syndrome. The robust preclinical evidence demonstrating its efficacy in models of hypertension and cardiac fibrosis highlights the therapeutic potential of SGK1 inhibition. This technical guide provides a comprehensive overview of the current state of research on EMD638683, offering a foundation for further investigation and development in this critical area of unmet medical need.
References
- 1. Protokół budowy mysiego modelu nadciśnieniowego zwłóknienia mięśnia sercowego z wykorzystaniem angiotensyny II [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Monocytic Fibroblast Precursors Mediate Fibrosis in Angiotensin-II-induced Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]
- 6. scispace.com [scispace.com]
- 7. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for EMD638683 S-Form: In Vitro Experimental Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: EMD638683 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2][3][4] SGK1 is a key downstream effector of the PI3K/PDK1 signaling pathway.[1][5][6][7] This document provides detailed protocols for in vitro experiments utilizing EMD638683 S-Form to investigate its effects on cancer cells and its mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SGK1 Inhibition) | 3 µM | In vitro kinase assay | [1][2][3][4] |
| IC50 (NDRG1 Phosphorylation) | 3.35 ± 0.32 µM | HeLa cells | [3][6] |
| Effective Concentration for Radiosensitization | 50 µM | CaCo-2 cells | [3][8][9] |
Signaling Pathway
EMD638683 targets SGK1, a kinase activated downstream of the PI3K pathway. The binding of growth factors to receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) activates PI3K, which then phosphorylates PIP2 to PIP3.[10] PIP3 recruits PDK1 and SGK1 to the cell membrane, where PDK1 phosphorylates and activates SGK1.[1][6][7] Activated SGK1 then phosphorylates various downstream targets, including the N-Myc downstream-regulated gene 1 (NDRG1).[1][2][4]
Caption: SGK1 Signaling Pathway and EMD638683 Inhibition.
Experimental Protocols
Determination of SGK1 Inhibition via NDRG1 Phosphorylation Assay
This protocol describes an in vitro assay to determine the inhibitory effect of EMD638683 on SGK1 activity by measuring the phosphorylation of its downstream target, NDRG1, in human cervical carcinoma HeLa cells.[1][2][4]
Experimental Workflow:
Caption: Workflow for NDRG1 Phosphorylation Assay.
Methodology:
-
Cell Culture: Culture human cervical carcinoma HeLa cells in appropriate media until they reach the desired confluence.
-
Treatment: Treat the cells with varying concentrations of this compound for 24 hours to allow for equilibrium between extracellular and intracellular concentrations.[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated NDRG1 (p-NDRG1) overnight at 4°C.[1] A non-phosphorylated nona-peptide can be added to the incubation buffer to ensure the specificity of the p-NDRG1 antibody.[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Strip the membrane and re-probe with an antibody for total NDRG1 as a loading control.[1]
-
-
Data Analysis:
-
Quantify the band intensities for p-NDRG1 and total NDRG1.
-
Normalize the p-NDRG1 signal to the total NDRG1 signal.
-
Plot the normalized p-NDRG1 levels against the log concentration of EMD638683 to determine the IC50 value.[1]
-
Cell Viability and Apoptosis Assays in Cancer Cell Lines
EMD638683 has been shown to decrease cell viability and induce apoptosis in various cancer cell lines, including rhabdomyosarcoma (RD and RH30) and breast cancer (MCF-7) cells.[9][11] It can also enhance the cytotoxic effects of other chemotherapeutic agents like doxorubicin.[8][9][11]
Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., RD, RH30, MCF-7) in their respective recommended media.
-
Treatment: Seed the cells in 96-well plates and treat them with EMD638683 alone or in combination with other drugs (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT or similar):
-
After the treatment period, add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase-3 Activity Assay:
Radiosensitization Assay in Colon Carcinoma Cells
EMD638683 can sensitize cancer cells to the effects of ionizing radiation. This protocol is based on studies using the human colon carcinoma cell line CaCo-2.[8][11][12][13]
Methodology:
-
Cell Culture: Culture CaCo-2 cells in DMEM supplemented with 10% fetal calf serum, 1% sodium pyruvate, 1% penicillin-streptomycin, and 1% non-essential amino acids.[3]
-
Treatment and Irradiation:
-
Seed 10^5 cells in 6-well plates and allow them to attach for 24 hours.[3]
-
Treat the cells with 50 µM EMD638683 or vehicle (DMSO) for 24 hours.[3]
-
Expose the cells to a clinically relevant dose of ionizing radiation (e.g., 3 Gray).[3][8][12]
-
Continue to incubate the cells in the presence or absence of EMD638683 for an additional 72 hours.[3]
-
-
Analysis of Radiosensitization:
-
Apoptosis: Assess late apoptosis using Annexin V and PI double staining followed by flow cytometry. EMD638683 treatment is expected to significantly increase the percentage of apoptotic cells following radiation.[3][12][13]
-
Mitochondrial Membrane Potential: Use a fluorescent probe like JC-9 to measure changes in the mitochondrial membrane potential by flow cytometry. A decrease in potential is an early marker of apoptosis.[12][13]
-
Cell Shrinkage: Measure the forward scatter of the cells using flow cytometry. A decrease in forward scatter is indicative of cell shrinkage, a characteristic of apoptosis.[12][13]
-
DNA Fragmentation: Stain the cells with propidium iodide to analyze DNA content and fragmentation by flow cytometry.[12][13]
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always refer to the original research articles for more detailed information.
References
- 1. scispace.com [scispace.com]
- 2. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. karger.com [karger.com]
- 5. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 10. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 11. SGK1 in Cancer: Biomarker and Drug Target [mdpi.com]
- 12. karger.com [karger.com]
- 13. Inhibition of colonic tumor growth by the selective SGK inhibitor EMD638683 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: EMD638683 S-Form Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD638683 is a potent and highly selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and resistance to apoptosis. Upregulation of SGK1 has been observed in several types of cancer, making it a promising target for therapeutic intervention. The S-enantiomer of EMD638683 has demonstrated significant activity in preclinical studies. These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines, such as HeLa and CaCo-2, to EMD638683 S-Form treatment.
Data Presentation: Cell Line Sensitivity to EMD638683
The following table summarizes the available quantitative data on the sensitivity of HeLa and CaCo-2 cell lines to EMD638683.
| Cell Line | Assay Type | Endpoint | IC50 / Concentration | Notes | Reference |
| HeLa | SGK1 Kinase Activity | Inhibition of NDRG1 phosphorylation | 3 µM | General IC50 for SGK1 inhibition. | [1][2][3] |
| HeLa | SGK1 Kinase Activity | Inhibition of NDRG1 phosphorylation | 3.35 ± 0.32 µM | Half-maximal effect in cell culture medium. | [1] |
| CaCo-2 | Apoptosis Assay | Induction of late apoptosis (in combination with radiation) | 50 µM | EMD638683 significantly augmented radiation-induced apoptosis. | [1] |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the SGK1 signaling pathway, which is a critical downstream effector of the PI3K/Akt pathway. Inhibition of SGK1 leads to the de-repression of pro-apoptotic factors, ultimately promoting programmed cell death in cancer cells.
Figure 1: Simplified SGK1 signaling pathway leading to apoptosis upon inhibition by this compound.
Experimental Protocols
Cell Culture
Materials:
-
HeLa (human cervical cancer) or CaCo-2 (human colorectal adenocarcinoma) cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) for HeLa, and EMEM for CaCo-2
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks and plates
Protocol:
-
Culture HeLa or CaCo-2 cells in their respective growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a lower density in fresh medium.
Assessment of Cell Viability (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Figure 2: Experimental workflow for the MTT cell viability assay.
Materials:
-
Cultured HeLa or CaCo-2 cells
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Figure 3: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.
Materials:
-
Cultured HeLa or CaCo-2 cells
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 50 µM for CaCo-2) and a vehicle control for 24-48 hours.
-
Harvest the cells, including the floating cells in the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to perform preliminary experiments to determine the optimal cell seeding density, drug concentrations, and incubation times.
References
Preparation of EMD638683 S-Form Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of EMD638683 S-Form, a selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This protocol outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to maintain the stability and activity of the compound.
Introduction
EMD638683 is a potent and highly selective inhibitor of SGK1, a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2][3][4][5] The S-enantiomer, this compound, is often utilized in research settings.[2][6] Proper preparation of a stock solution is the first and a crucial step in any experiment involving this compound to ensure accurate dosing and meaningful results. This protocol provides a standardized method for the solubilization and storage of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₈F₂N₂O₄ | [7] |
| Molecular Weight | 364.34 g/mol | [3][6] |
| CAS Number | 1184940-46-2 | [2][6] |
| Appearance | Crystalline solid | [7] |
| Purity | ≥98% | [7] |
| Solubility (DMSO) | ≥ 100 mg/mL (274.47 mM) | [2] |
| Storage of Solid | -20°C (desiccated) | [6] |
| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 6 months | [2][8][9] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound (solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block set to 37°C
Procedure
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.64 mg of the compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM × 0.001 L × 364.34 g/mol = 3.64 mg
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For the example above, add 1 mL of DMSO. It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1][2][10]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. A clear solution should be obtained.
-
Gentle Warming (Optional): If the compound does not fully dissolve, gentle warming can be applied. Place the tube in a 37°C water bath or heat block for 5-10 minutes and vortex intermittently.[3]
-
Aliquoting and Storage: Once a clear solution is achieved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice minimizes repeated freeze-thaw cycles which can degrade the compound.[2][8]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][8][9] Ensure the tubes are sealed tightly to prevent solvent evaporation and moisture absorption.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Context
EMD638683 is an inhibitor of the SGK1 signaling pathway. SGK1 is activated downstream of PI3K and is involved in regulating numerous cellular functions. The diagram below provides a simplified overview of the canonical SGK1 signaling pathway.
Caption: Simplified SGK1 Signaling Pathway and the inhibitory action of EMD638683.
Conclusion
The protocol outlined in this document provides a reliable method for the preparation of this compound stock solutions. Adherence to these guidelines, particularly regarding the use of anhydrous solvent and proper storage conditions, is essential for maintaining the integrity of the compound and ensuring the validity of experimental outcomes. For in vivo applications, further dilution into aqueous buffers containing co-solvents like PEG300 and Tween-80 may be necessary, and specific protocols for such preparations should be consulted.[2][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. EMD638683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EMD638683 | SGK inhibitor | Mechanism | Concentration [selleckchem.com]
Application Notes and Protocols for EMD638683 S-Form in Cardiac Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart, is a hallmark of pathological cardiac remodeling in response to various insults, including hypertension, myocardial infarction, and pressure overload. This fibrotic process leads to increased myocardial stiffness, impaired cardiac function, and ultimately, heart failure. Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a key mediator in the signaling pathways that drive cardiac fibrosis. EMD638683, a potent and selective inhibitor of SGK1, has shown promise as a therapeutic agent to mitigate cardiac fibrosis. This document provides detailed application notes and experimental protocols for the use of the S-Form of EMD638683 in preclinical models of cardiac fibrosis.
Mechanism of Action
EMD638683 exerts its anti-fibrotic effects primarily through the inhibition of SGK1. In the context of cardiac fibrosis, particularly in models of hypertension induced by Angiotensin II (Ang II), EMD638683 has been shown to prevent cardiac inflammation and fibrosis by blocking the activation of the NLRP3 inflammasome.[1] This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β, which in turn suppresses the transformation of cardiac fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition.[1]
Signaling Pathways
The development of cardiac fibrosis is a complex process involving multiple signaling pathways. EMD638683, by inhibiting SGK1, intersects with these pathways at a critical juncture.
.dot
Caption: this compound inhibits SGK1, blocking the Ang II-induced NLRP3 inflammasome pathway.
Another critical pathway in cardiac fibrosis is mediated by Transforming Growth Factor-beta (TGF-β). TGF-β is a potent pro-fibrotic cytokine that signals through its receptors to activate the Smad transcription factors, leading to the expression of fibrotic genes, including collagens and alpha-smooth muscle actin (α-SMA). While direct studies on EMD638683's effect on the TGF-β pathway are emerging, SGK1 has been implicated in mediating TGF-β signaling. Therefore, it is plausible that EMD638683 may also exert anti-fibrotic effects by modulating the TGF-β/Smad pathway.
.dot
References
Application Notes and Protocols: EMD638683 S-Form in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD638683 is a potent and highly selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1).[1][2][3][4][5] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and resistance to apoptosis, making it a compelling target in oncology.[1][6][7][8] Emerging preclinical evidence suggests that inhibition of SGK1 can enhance the efficacy of radiation therapy, a cornerstone of cancer treatment.[1][7][8] This document provides detailed application notes and protocols for researchers investigating the combination of EMD638683 S-Form with radiation therapy. While specific data for the S-Form is limited, the information presented is based on studies using EMD638683 and other SGK1 inhibitors, providing a foundational framework for further research.
Mechanism of Action: SGK1 Inhibition and Radiosensitization
Radiation therapy primarily induces cancer cell death by causing DNA double-strand breaks (DSBs). A key mechanism of tumor resistance to radiotherapy is the efficient repair of these DSBs.[7] SGK1 is implicated in promoting cell survival pathways that can counteract the cytotoxic effects of radiation.
The proposed mechanism for radiosensitization by EMD638683 involves the following:
-
Inhibition of Pro-Survival Signaling: SGK1 is a downstream effector of the PI3K/mTOR signaling pathway, which is frequently hyperactivated in cancer.[1][6] By inhibiting SGK1, EMD638683 can disrupt this pro-survival signaling cascade, rendering cancer cells more susceptible to radiation-induced damage.
-
Induction of Apoptosis: Studies have shown that pharmacological inhibition of SGK1 with EMD638683, in combination with low doses of radiation, can lead to mitochondrial depolarization and an increase in late apoptosis (necro-apoptosis) in cancer cells.[7][8] This suggests that EMD638683 lowers the threshold for radiation-induced programmed cell death.
-
Modulation of Downstream Targets: SGK1 phosphorylates and regulates numerous downstream targets involved in cell survival and proliferation. One key substrate is the N-Myc downstream-regulated gene 1 (NDRG1).[2][9][10] Inhibition of SGK1 by EMD638683 prevents the phosphorylation of NDRG1, which can impact tumor progression and response to therapy.[2][10]
Data Presentation
The following table summarizes the available quantitative data for EMD638683 from in vitro studies. It is important to note that these studies did not specify the use of the S-Form.
| Parameter | Cell Line | Treatment | Value | Reference |
| IC50 (SGK1 inhibition) | HeLa | EMD638683 | 3 µM | [2][3][5] |
| IC50 (NDRG1 phosphorylation) | HeLa | EMD638683 | 3.35 ± 0.32 µM | [2] |
| Apoptosis (Late) | CaCo-2 | EMD638683 (50 µM) + Radiation (3 Gy) | Significantly higher than radiation alone | [2][8] |
Experimental Protocols
In Vitro Radiosensitization Assessment using Clonogenic Survival Assay
This protocol is designed to determine the ability of this compound to sensitize cancer cells to radiation by assessing their long-term survival and ability to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into 6-well plates at a density that will result in approximately 50-150 colonies per well after treatment. This density will need to be optimized for each cell line and radiation dose.
-
Allow cells to attach for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Aspirate the medium from the wells and add the medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 24 hours) prior to irradiation.
-
-
Irradiation:
-
Irradiate the plates with single doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy) at a calibrated dose rate.
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Return the plates to the incubator and allow colonies to form for 10-14 days. Monitor colony growth and change the medium as needed.
-
-
Staining and Counting:
-
When colonies are of a sufficient size (typically >50 cells), aspirate the medium and wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group (no drug, no radiation): PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the SF versus the radiation dose on a semi-logarithmic scale to generate cell survival curves.
-
The sensitizer enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect of this compound.
-
Assessment of DNA Double-Strand Breaks by γH2AX Immunofluorescence
This protocol allows for the visualization and quantification of DNA double-strand breaks through the detection of phosphorylated histone H2AX (γH2AX) foci.
Materials:
-
Cells grown on coverslips in 12-well plates
-
This compound
-
X-ray irradiator
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in 12-well plates and allow them to attach.
-
Treat the cells with this compound or vehicle control for the desired duration.
-
Irradiate the cells with the desired dose of X-rays.
-
Return the cells to the incubator for a specific time post-irradiation (e.g., 30 minutes, 4 hours, 24 hours) to assess DSB formation and repair kinetics.
-
-
Immunostaining:
-
Fix the cells with 4% PFA for 30 minutes at room temperature.[11][12]
-
Permeabilize the cells with 0.3% Triton X-100 for 30 minutes.[11][12]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 30 minutes.[11][12]
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.[11][12]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature, protected from light.[12]
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto microscope slides using DAPI-containing mounting medium.[11]
-
Acquire images using a fluorescence microscope. Capture images of both the DAPI (blue) and the secondary antibody fluorescence (e.g., green or red) channels.
-
-
Image Analysis:
Western Blot Analysis of SGK1 Activity (p-NDRG1)
This protocol is used to assess the inhibitory activity of this compound on SGK1 by measuring the phosphorylation of its downstream target, NDRG1.
Materials:
-
Cell lysates from treated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NDRG1 (Thr346), anti-total NDRG1, anti-SGK1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or radiation as required.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NDRG1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To assess total NDRG1, total SGK1, and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-NDRG1 signal to the total NDRG1 signal and the loading control to determine the effect of this compound on SGK1 activity.
-
Visualizations
Signaling Pathway of SGK1 Inhibition and Radiosensitization
Caption: SGK1 signaling in response to radiation and its inhibition by this compound.
Experimental Workflow for In Vitro Radiosensitization Studies
References
- 1. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EMD638683 | SGK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 8. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mTORC2/SGK1/NDRG1 Signaling Axis Is Critical for the Mesomesenchymal Transition of Pleural Mesothelial Cells and the Progression of Pleural Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for EMD638683 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase implicated in various cellular processes, including cell survival, ion channel regulation, and apoptosis.[1][2] Dysregulation of SGK1 signaling has been linked to the pathogenesis of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[2][3] EMD638683 is a potent and selective inhibitor of SGK1, making it a valuable pharmacological tool for studying the role of SGK1 in these disorders.[4][5][6][7] While the S-form of EMD638683 is specified, current research primarily discusses the compound without distinguishing between its enantiomers.[8][9] These application notes provide an overview of EMD638683 and detailed protocols for its use in in vitro and in vivo models of neurodegenerative disease.
Mechanism of Action
EMD638683 exerts its effects by directly inhibiting the kinase activity of SGK1. SGK1 is a downstream effector of the PI3K/PDK1 signaling pathway and is also activated by mTORC2.[3] Activated SGK1 phosphorylates a variety of downstream targets, influencing cellular processes such as neuroinflammation, apoptosis, and tau phosphorylation.[2][3][10] By inhibiting SGK1, EMD638683 can modulate these pathological processes. For instance, inhibition of SGK1 has been shown to suppress neuroinflammation in glial cells by inhibiting the NF-κB signaling pathway.[3][11] In the context of Alzheimer's disease, SGK1 inhibition can ameliorate GSK-3β-mediated tau phosphorylation, a key event in the formation of neurofibrillary tangles.[10]
Data Presentation
Table 1: In Vitro Efficacy of EMD638683
| Parameter | Value | Cell Line | Assay Description | Reference |
| IC50 | 3 µM | - | In vitro kinase assay | [5][6][7] |
| IC50 | 3.35 ± 0.32 µM | Human cervical carcinoma (HeLa) cells | Inhibition of SGK1-dependent phosphorylation of NDRG1 | [4][5] |
| EC50 | 99.3 nM | SH-SY5Y cells | Inhibition of pSer214 tau phosphorylation | [10] |
Table 2: Kinase Selectivity of EMD638683
| Kinase | Residual Activity at 1 µM EMD638683 (%) | IC50 (µM) | Reference |
| SGK1 | 15 | ≤ 1 | [12] |
| SGK2 | 29 | > 1 | [12] |
| SGK3 | 25 | > 1 | [12] |
| MSK1 | - | ≤ 1 | [12] |
| PRK2 | - | ≤ 1 | [12] |
| PKA | - | > 1 | [13] |
Signaling Pathways and Experimental Workflows
Caption: SGK1 signaling pathway in neurodegeneration.
Caption: Experimental workflow for studying EMD638683.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of EMD638683 on SGK1 kinase activity.
Materials:
-
Recombinant active SGK1 enzyme
-
SGK1 substrate (e.g., Crosstide)
-
ATP (Adenosine triphosphate)
-
EMD638683 (S-Form)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of EMD638683 in kinase buffer.
-
In a 96-well plate, add 1 µL of the EMD638683 dilution, 2 µL of SGK1 enzyme (e.g., 2.5 ng/well), and 2 µL of a substrate/ATP mix (e.g., 50 µM ATP, 0.2 µg/µL substrate).[14]
-
Incubate the reaction mixture at 25°C for 60 minutes.[14]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at 25°C for 60 minutes.[14]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at 25°C for 40 minutes.[14]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of EMD638683 and determine the IC50 value.
Cellular Assay for Neuroprotection
Objective: To assess the neuroprotective effects of EMD638683 against oxidative stress in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
6-hydroxydopamine (6-OHDA) or other neurotoxin
-
EMD638683 (S-Form)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Plate reader for absorbance measurement
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of EMD638683 (e.g., 1-10 µM) for 1 hour.
-
Induce neurotoxicity by adding a pre-determined optimal concentration of 6-OHDA (e.g., 50-100 µM).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls.
In Vivo Study in a Parkinson's Disease Mouse Model
Objective: To evaluate the therapeutic efficacy of EMD638683 in a neurotoxin-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
EMD638683 (S-Form)
-
Vehicle for EMD638683 (e.g., DMSO, PEG300, Tween80, ddH₂O mixture)[6]
-
Apparatus for behavioral testing (e.g., rotarod)
-
Equipment for tissue processing and immunohistochemistry
Protocol:
-
Induce Parkinsonism in mice by administering MPTP according to an established protocol (e.g., four intraperitoneal injections of 20 mg/kg MPTP at 2-hour intervals).
-
Begin treatment with EMD638683 (e.g., via oral gavage or intraperitoneal injection) one day after MPTP administration and continue for a specified duration (e.g., 7-14 days). A previously used in vivo dose for a different application was approximately 600 mg/kg/day in chow.[5][13]
-
Perform behavioral testing (e.g., rotarod test to assess motor coordination) at baseline and at the end of the treatment period.
-
At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for immunohistochemical analysis of dopaminergic neurons (tyrosine hydroxylase staining) and neuroinflammation (Iba1 staining for microglia) in the substantia nigra and striatum.
-
Quantify the number of surviving dopaminergic neurons and the extent of microglial activation to assess the neuroprotective and anti-inflammatory effects of EMD638683.
Conclusion
EMD638683 is a valuable research tool for investigating the role of SGK1 in the pathophysiology of neurodegenerative diseases. The provided protocols offer a starting point for in vitro and in vivo studies aimed at elucidating the therapeutic potential of SGK1 inhibition. Further research is warranted to specifically characterize the activity of the S-form of EMD638683 and to explore its efficacy in a broader range of neurodegenerative disease models.
References
- 1. Sgk1, a cell survival response in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The role of SGK1 in neurologic diseases: A friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EMD638683 | SGK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
- 12. apexbt.com [apexbt.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for EMD638683 S-Form in a Xenograft Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD638683 S-Form is a potent and selective inhibitor of the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to therapy in various cancers.[3][4] As a downstream effector of the PI3K signaling pathway, SGK1 is activated by growth factors and hormones, contributing to tumorigenesis.[3][5] Inhibition of SGK1 by this compound has been shown to induce apoptosis and sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for preclinical and clinical investigation.[3][4][6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a xenograft cancer model to evaluate its in vivo anti-tumor efficacy.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of SGK1.[1][2] SGK1 is activated via the PI3K/PDK1/mTORC2 signaling cascade.[5] Once activated, SGK1 phosphorylates and regulates a variety of downstream targets, including the transcription factor FOXO3a and the N-myc downstream-regulated gene 1 (NDRG1).[2][3] By inhibiting SGK1, this compound prevents the phosphorylation of these substrates, leading to increased apoptosis and reduced cell proliferation.[3][6][7]
Caption: SGK1 Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data based on published studies of SGK1 inhibitors in xenograft models. These tables are for illustrative purposes and should be replaced with actual experimental data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| Caco-2 | Colon Carcinoma | ~3.0[2] |
| HCT116 | Colorectal Carcinoma | Not specified |
| HT29 | Colorectal Carcinoma | Not specified |
| MCF-7 | Breast Cancer | Not specified |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model (HCT116)
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | IP | 0 | - |
| This compound | 25 | IP | 35 | <0.05 |
| This compound | 50 | IP | 55 | <0.01 |
| Positive Control (e.g., 5-FU) | 20 | IP | 65 | <0.01 |
Experimental Protocols
Protocol 1: Cell Culture and Preparation for Xenograft Implantation
Materials:
-
Human colorectal cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Matrigel® Basement Membrane Matrix (optional)
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture HCT116 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
-
On the day of implantation, aspirate the culture medium and wash the cells with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of sterile PBS.
-
Count the cells using a hemocytometer.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® (optional, to enhance tumor take rate) to a final concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
Protocol 2: Subcutaneous Xenograft Tumor Implantation
Materials:
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)
-
HCT116 cell suspension (from Protocol 1)
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
Procedure:
-
Anesthetize the mice using isoflurane.
-
Shave the hair on the right flank of each mouse.
-
Swab the injection site with 70% ethanol.
-
Gently mix the cell suspension to ensure homogeneity.
-
Draw 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into the syringe.
-
Insert the needle subcutaneously into the shaved flank.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Withdraw the needle and monitor the mouse until it recovers from anesthesia.
-
House the mice in a sterile environment and monitor their health daily.
Protocol 3: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
1 mL syringes with 27-gauge needles for injection
-
Animal balance
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution in a sterile tube.
-
Add the this compound powder to the vehicle to achieve the desired final concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse with a 0.2 mL injection volume).
-
Vortex and sonicate the mixture until the compound is fully dissolved.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Weigh each mouse to calculate the precise injection volume.
-
Administer this compound or vehicle control via intraperitoneal (IP) injection daily for 14-21 days.
Protocol 4: Tumor Growth Monitoring and Endpoint Analysis
Materials:
-
Digital calipers
-
Animal balance
Procedure:
-
Measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, or RNA sequencing).
Experimental Workflow
Caption: Experimental Workflow for a Xenograft Cancer Model Study.
Conclusion
The protocols and information provided herein offer a framework for investigating the anti-tumor efficacy of this compound in a xenograft cancer model. As a selective SGK1 inhibitor, this compound represents a promising therapeutic agent for cancers with aberrant PI3K/SGK1 signaling. Careful adherence to these protocols and appropriate modifications based on the specific cancer model and experimental goals will be critical for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SGK1 in Cancer: Biomarker and Drug Target [mdpi.com]
- 6. Inhibition of colonic tumor growth by the selective SGK inhibitor EMD638683 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EMD638683 S-Form in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD638683 is a potent and selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1). The S-Form of this compound is frequently utilized in preclinical research to investigate the role of SGK1 in various physiological and pathological processes. SGK1 is a serine/threonine kinase that plays a crucial role in regulating a wide array of cellular functions, including ion transport, cell growth, and apoptosis. Its involvement in conditions such as hypertension, cardiac fibrosis, and cancer makes EMD638683 S-Form a valuable tool for target validation and drug discovery.
These application notes provide detailed protocols for the administration of this compound in rodent models, summarize key quantitative data from preclinical studies, and illustrate the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the administration and efficacy of this compound in various animal studies.
Table 1: Administration Routes and Dosages of EMD638683 in Animal Studies
| Animal Model | Administration Route | Dosage | Vehicle/Formulation | Study Focus | Reference |
| Sprague-Dawley Rats | Intragastric gavage | 20 mg/kg, once daily | Solution in DMSO, PEG300, Tween-80, and Saline | Pulmonary Arterial Hypertension | [1] |
| Mice | Medicated chow | 4460 ppm (approx. 600 mg/kg/day) | Mixed into standard chow | Fructose-induced hypertension | [2][3][4] |
| C57Bl/6 Mice | Not specified | Not specified | Not specified | Angiotensin II-induced hypertension | [5] |
Table 2: Effects of EMD638683 on Blood Pressure in Rodent Models of Hypertension
| Animal Model | Treatment Details | Key Findings | Reference |
| Fructose/saline-treated mice | EMD638683 (approx. 600 mg/kg/day in chow) for 24 hours | Significantly decreased systolic blood pressure. | [2][3] |
| Fructose/saline-treated mice | Chronic (4 weeks) EMD638683 treatment (approx. 600 mg/kg/day in chow) | Prevented the rise in systolic blood pressure. | [2] |
| Angiotensin II-infused mice | EMD638683 treatment | Inhibited cardiac fibrosis and remodeling. | [6] |
| Monocrotaline-induced PAH rats | EMD638683 (20 mg/kg, intragastrically) | Attenuated the increase in right ventricular systolic pressure. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is suitable for administering a precise dose of this compound directly into the stomach of rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for rats)[7][8][9]
-
Syringes
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution. The concentration will depend on the final desired dosing volume and concentration.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 55% saline.
-
Final Formulation: Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration (e.g., for a 20 mg/kg dose in a rat, the final concentration will depend on the dosing volume, typically 5-10 mL/kg).[7]
-
Mixing: Vortex the final formulation thoroughly to ensure a homogenous suspension.
-
Administration: Administer the formulation to the animal via oral gavage using a proper restraint technique and an appropriately sized gavage needle.[7][8][9][10][11] The volume should not exceed 10 mL/kg of the animal's body weight.[7][9]
Protocol 2: Administration of this compound via Medicated Chow
This method is suitable for chronic administration in mice and reduces the stress associated with repeated handling.
Materials:
-
This compound powder
-
Powdered standard rodent chow
-
A suitable mixing apparatus (e.g., a V-blender or a planetary mixer)
-
Pellet maker (optional)
Procedure:
-
Calculate the required amount: Determine the total amount of this compound and chow needed for the study duration based on the desired concentration (e.g., 4460 ppm) and the estimated daily food consumption of the mice.
-
Blending: In a fume hood, carefully blend the this compound powder with a small amount of the powdered chow. Gradually add more chow in geometric proportions to ensure a uniform mixture.
-
Final Mixing: Transfer the pre-mix to the larger mixer and blend with the remaining chow until a homogenous medicated feed is achieved.
-
Pelleting (Optional): If desired, the medicated chow can be re-pelleted using a pellet maker.
-
Storage: Store the medicated chow in a cool, dry, and dark place to prevent degradation of the compound.
-
Administration: Provide the medicated chow to the animals as their sole food source. Monitor food intake to ensure proper dosing.
Signaling Pathways and Experimental Workflows
SGK1 Signaling Pathway in Hypertension
Serum and glucocorticoid-inducible kinase 1 (SGK1) is a key downstream effector of the PI3K/Akt signaling pathway. In the context of hypertension, SGK1 can be activated by various stimuli, including angiotensin II and high salt intake. Activated SGK1, in turn, phosphorylates and regulates a variety of downstream targets, leading to increased sodium reabsorption in the kidneys, vascular inflammation, and cardiac fibrosis. This compound acts by directly inhibiting the kinase activity of SGK1.
Caption: SGK1 signaling cascade in hypertension.
Experimental Workflow for Oral Gavage Study
The following diagram outlines a typical experimental workflow for an in vivo study utilizing oral gavage for the administration of this compound.
Caption: Workflow for an oral gavage study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biomechanical dysregulation of SGK-1 dependent aortic pathologic markers in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. newcastle.edu.au [newcastle.edu.au]
- 11. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols: EMD638683 S-Form for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
EMD638683 S-Form is the active S-enantiomer of EMD638683, a potent and selective inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. Dysregulation of the SGK1 signaling pathway has been implicated in several diseases, including cancer and hypertension. This compound exerts its biological effects by inhibiting the kinase activity of SGK1, thereby modulating the phosphorylation of its downstream substrates, such as N-myc downstream-regulated gene 1 (NDRG1). These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, including optimal concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.
Mechanism of Action
This compound is a highly selective inhibitor of SGK1 with an IC50 of approximately 3 µM.[1][2][3] It also exhibits inhibitory activity against other related kinases, such as SGK2, SGK3, protein kinase C-related kinase 2 (PRK2), and mitogen- and stress-activated protein kinase 1 (MSK1), but with lower potency.[4] The primary mechanism of action involves the direct inhibition of SGK1's catalytic activity, which prevents the phosphorylation of its downstream targets. One of the key substrates of SGK1 is NDRG1. By inhibiting SGK1, this compound reduces the phosphorylation of NDRG1 at specific residues, such as Threonine 346. This modulation of NDRG1 phosphorylation can, in turn, affect various cellular processes, including cell proliferation and apoptosis.
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound is cell-line and application-dependent. The following table summarizes effective concentrations reported in various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Application | Concentration Range | Effective Concentration | Reference |
| HeLa | Inhibition of NDRG1 Phosphorylation | 0.1 - 10 µM | IC50 = 3.35 µM | [1] |
| Caco-2 | Induction of Apoptosis (in combination with radiation) | - | 50 µM | [5] |
| Human Monocytes | Inhibition of LPS-induced NDRG1 Phosphorylation | - | 10 µM (complete suppression) | [5] |
| HK-2 | Inhibition of protein phosphorylation | - | 50 µM |
Experimental Protocols
General Guidelines for Preparing this compound Stock Solutions
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. Ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol for Determining Inhibition of NDRG1 Phosphorylation by Western Blot
This protocol is adapted for HeLa cells but can be optimized for other cell lines.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-NDRG1 (Thr346), Mouse anti-total NDRG1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 3, 10, 30 µM). Include a vehicle control (DMSO only). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing phosphatase and protease inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NDRG1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To detect total NDRG1 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Protocol for Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol is suitable for assessing apoptosis in Caco-2 cells treated with this compound.
Materials:
-
Caco-2 cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed Caco-2 cells in 6-well plates. Once they reach the desired confluency, treat them with this compound (e.g., 50 µM) or vehicle (DMSO) for the desired duration (e.g., 24-48 hours). For some experiments, treatment can be combined with an apoptotic stimulus like radiation.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Cell Viability Assessment using MTT Assay
This protocol can be used to assess the effect of this compound on the viability of various cell lines.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Cell Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualization
References
Troubleshooting & Optimization
EMD638683 S-Form solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of EMD638683 S-Form, a selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the handling and use of this compound in experimental settings.
Solubility Issues
Q1: My this compound is not dissolving properly in my desired solvent. What should I do?
A1: this compound exhibits good solubility in DMSO.[1][2] For aqueous solutions, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer or cell culture medium. To aid dissolution, you can gently warm the solution to 37°C or use brief sonication.[3] However, avoid excessive heating, as it may affect the compound's stability.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some strategies to overcome this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.[4]
-
Co-solvents: For in vivo studies or if precipitation persists, consider using a co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Pre-warmed Medium: Add the DMSO stock solution to pre-warmed (37°C) cell culture medium while gently vortexing to facilitate rapid dispersion.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.
Stability and Storage
Q3: How should I store this compound?
A3: this compound powder should be stored at 4°C, sealed, and protected from moisture. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1][6]
Q4: How stable is this compound in cell culture medium during my experiment?
A4: The stability of this compound in cell culture medium can be influenced by factors such as the medium composition, pH, and incubation temperature. For long-term experiments (over 24 hours), it is advisable to replace the medium with freshly prepared compound every 24-48 hours to ensure a consistent effective concentration.
Experimental Issues
Q5: I am not observing the expected inhibition of SGK1 activity in my cell-based assay. What could be the reason?
A5: Several factors could contribute to a lack of inhibitory effect:
-
Compound Concentration: Ensure you are using an appropriate concentration range. The reported IC50 for EMD638683 is approximately 3 µM for inhibiting SGK1-dependent phosphorylation of NDRG1 in cells.[5][7][8][9] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Line Specificity: The expression and activity levels of SGK1 can vary between different cell lines. Confirm that your chosen cell line expresses sufficient levels of active SGK1.
-
Assay Readout: A reliable method to assess SGK1 activity is to measure the phosphorylation of its downstream target, N-myc downstream-regulated gene 1 (NDRG1), via Western blot.[10][11]
-
Compound Inactivity: If you suspect the compound may have degraded, it is best to use a fresh stock solution.
Q6: I am observing off-target effects in my experiment. How can I confirm they are not related to SGK1 inhibition?
A6: While EMD638683 is a selective SGK1 inhibitor, it can inhibit other kinases at higher concentrations, such as SGK2, SGK3, PKA, MSK1, and PKR2.[5] To investigate potential off-target effects, consider the following:
-
Use a Rescue Experiment: If possible, overexpress a constitutively active, inhibitor-resistant mutant of SGK1 to see if it reverses the observed phenotype.
-
Use a Structurally Different SGK1 Inhibitor: Compare the effects of this compound with another selective SGK1 inhibitor that has a different chemical scaffold.
-
Knockdown of SGK1: Use siRNA or shRNA to specifically knockdown SGK1 expression and observe if this phenocopies the effects of this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks |
| DMSO | ≥ 100 mg/mL (≥ 274.47 mM)[1] | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1][12] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (≥ 7.55 mM)[5] | A clear solution can be obtained with this co-solvent system, suitable for in vivo studies. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL (≥ 7.55 mM)[1] | This formulation provides a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL (≥ 7.55 mM)[1] | This protocol may not be suitable for continuous dosing periods exceeding half a month.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate or warm the solution at 37°C.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw a vial of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium is below 0.5%.
-
Add the working solutions to your cell cultures and gently mix.
-
Protocol 3: Western Blot Analysis of NDRG1 Phosphorylation
-
Cell Treatment and Lysis:
-
Plate and culture your cells to the desired confluency.
-
Treat the cells with this compound at various concentrations for the desired time. Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-NDRG1 (e.g., Thr346) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total NDRG1 and a loading control protein (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Caption: SGK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploitation of KESTREL to identify NDRG family members as physiological substrates for SGK1 and GSK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
How to dissolve EMD638683 S-Form for in vivo use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and in vivo application of EMD638683 S-Form, a selective inhibitor of serum- and glucocorticoid-inducible kinase 1 (SGK1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
For in vitro and the initial step of in vivo formulation preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] It is advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]
Q2: Can I dissolve this compound directly in aqueous solutions like saline or PBS for in vivo use?
Direct dissolution in purely aqueous solutions is not recommended. While one source mentions that EMD638683 is well soluble in water, another indicates it is insoluble in water.[2][3] To ensure consistent and reliable dosing for in vivo experiments, it is best practice to first dissolve the compound in an organic solvent like DMSO and then dilute it into a suitable vehicle.
Q3: What are the proven vehicle formulations for in vivo administration of this compound?
Several vehicle formulations have been successfully used for in vivo studies. The choice of vehicle may depend on the route of administration (e.g., oral gavage, intraperitoneal injection) and the desired dosing volume. Commonly used formulations include combinations of DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil.[1][4]
Q4: How should I store the stock solution of this compound?
Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous vehicle. | The compound's solubility limit has been exceeded in the final formulation. | Gently warm the solution and/or use sonication to aid dissolution.[4] If precipitation persists, consider adjusting the vehicle composition, for example, by increasing the percentage of co-solvents like PEG300 or using a solubilizing agent like SBE-β-CD.[4] |
| Inconsistent experimental results between batches. | Variability in the preparation of the dosing solution. Degradation of the compound. | Ensure the use of fresh, high-quality solvents, particularly anhydrous DMSO.[1] Prepare fresh dosing solutions for each experiment and do not store diluted aqueous formulations for extended periods. Follow a standardized and detailed protocol for solution preparation. |
| Phase separation in the final formulation, especially with corn oil. | Immiscibility of the initial DMSO stock with the oil. | Ensure vigorous mixing or vortexing when adding the DMSO stock to the corn oil to create a uniform suspension or solution.[1] Note that for dosing periods longer than two weeks, the corn oil formulation should be used with caution.[1] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | ≥ 100 mg/mL | [1] |
| Ethanol | ≥ 45.8 mg/mL (with gentle warming) | [3] |
Table 2: In Vivo Formulation Protocols for EMD638683
| Protocol | Composition | Final Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [4] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [4] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [4] |
Note: The S-Form of EMD638683 has shown solubility of ≥ 2.75 mg/mL in similar formulations.[1]
Experimental Protocols
Protocol 1: Preparation of EMD638683 in a PEG300/Tween-80 Vehicle
This protocol is suitable for oral gavage or intraperitoneal injection.
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 27.5 mg/mL).[1]
-
Add co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300 and Tween-80 according to the desired final ratio (e.g., to achieve a final composition of 10% DMSO, 40% PEG300, 5% Tween-80). Mix thoroughly after each addition.
-
Add saline: Add saline to reach the final volume and concentration. For example, to prepare 1 mL of a 2.75 mg/mL solution, add 100 µL of a 27.5 mg/mL DMSO stock to 400 µL of PEG300, mix, add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[1]
-
Ensure dissolution: Vortex the final solution until it is clear. If necessary, warm the solution slightly or sonicate to ensure complete dissolution.[4]
Protocol 2: Preparation of EMD638683 in a Cyclodextrin-Based Vehicle
This formulation can improve the solubility and bioavailability of the compound.
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 27.5 mg/mL.[1]
-
Prepare cyclodextrin solution: Prepare a 20% solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Combine: To prepare 1 mL of a 2.75 mg/mL dosing solution, add 100 µL of the 27.5 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.[1]
-
Mix: Vortex thoroughly until the solution is clear.
Protocol 3: Administration in Animal Chow
For chronic dosing, EMD638683 can be mixed with standard animal chow.
-
Calculate the required amount: Based on the average daily food consumption of the animals and the target dose (e.g., ~600 mg/kg/day), calculate the amount of EMD638683 needed per kilogram of chow. A study used a concentration of 4460 ppm.[2][5]
-
Mixing: The compound should be thoroughly mixed with the powdered or pelleted chow to ensure a homogenous distribution. This is often done by a specialized animal diet provider.
-
Administration: Provide the medicated chow to the animals as their sole food source. Monitor food intake to ensure proper dosing.
Mandatory Visualizations
Signaling Pathway of EMD638683 Inhibition
EMD638683 is a selective inhibitor of SGK1. The activation of SGK1 is a downstream event of the PI3K signaling pathway.[6] Growth factors or hormones activate PI3K, which in turn leads to the activation of PDK1 and mTORC2.[6] Both PDK1 and mTORC2 are required to phosphorylate and fully activate SGK1.[6] Activated SGK1 then phosphorylates various downstream targets, such as NDRG1, to regulate cellular processes.[2] EMD638683 blocks this cascade by inhibiting the kinase activity of SGK1.
Caption: SGK1 signaling pathway and the inhibitory action of EMD638683.
Experimental Workflow for In Vivo Formulation
The following diagram outlines the general workflow for preparing this compound for an in vivo experiment.
Caption: Workflow for preparing this compound for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
Potential off-target effects of EMD638683 S-Form on PKA and MSK1
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the SGK1 inhibitor, EMD638683 S-Form, with a specific focus on Protein Kinase A (PKA) and Mitogen- and Stress-Activated Kinase 1 (MSK1).
Frequently Asked Questions (FAQs)
Q1: What is EMD638683, and what are its known off-target effects?
A1: EMD638683 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), with a reported IC50 of approximately 3 µM for SGK1-dependent phosphorylation of its substrate, NDRG1, in cellular assays[1][2][3]. While it is a valuable tool for studying SGK1 signaling, it is not perfectly specific. Published data indicates that EMD638683 also exerts inhibitory effects on other kinases, most notably cAMP-dependent Protein Kinase (PKA), Mitogen- and Stress-Activated protein Kinase 1 (MSK1), Protein Kinase C-Related Kinase 2 (PRK2), and the other SGK isoforms, SGK2 and SGK3[1][4][5].
Q2: How significant is the inhibition of PKA and MSK1 by EMD638683?
A2: The inhibitory effect of EMD638683 on PKA and MSK1 is less potent than its effect on SGK1. Kinase selectivity profiling has shown that higher concentrations of the inhibitor are required to inhibit PKA and MSK1 compared to SGK1. The selectivity ratio, which compares the IC50 for an off-target kinase to the IC50 for the primary target (SGK1), provides a quantitative measure of this difference. Researchers should be aware of these off-target activities, especially when using EMD638683 at concentrations significantly above the IC50 for SGK1.
Q3: What are the potential downstream consequences of unintended PKA or MSK1 inhibition?
A3: Unintended inhibition of PKA or MSK1 can lead to confounding experimental results.
-
PKA Inhibition: PKA is a critical mediator of signal transduction downstream of G-protein-coupled receptors and is activated by cyclic AMP (cAMP)[6][]. Its inhibition can interfere with a wide array of cellular processes, including metabolism, gene expression via the transcription factor CREB, cell survival, and regulation of the cytoskeleton[8][9][10].
-
MSK1 Inhibition: MSK1 is a nuclear kinase activated by the ERK1/2 and p38 MAPK signaling pathways in response to mitogens and cellular stress[11][12]. It plays a crucial role in the regulation of gene expression by phosphorylating chromatin proteins like Histone H3 and transcription factors, including CREB[11][13]. Off-target inhibition of MSK1 could impact studies related to inflammation, neuronal function, and cell proliferation[11][14].
Q4: How can I troubleshoot or control for potential off-target effects of EMD638683 in my experiments?
A4: To ensure that the observed effects are due to SGK1 inhibition and not off-target activities, consider the following control experiments:
-
Dose-Response Analysis: Perform experiments across a range of EMD638683 concentrations. Effects specifically mediated by SGK1 should occur at concentrations close to its IC50 (~3 µM), while off-target effects on PKA and MSK1 will likely require higher concentrations.
-
Use a Structurally Unrelated SGK1 Inhibitor: Confirm key findings using a different, structurally distinct SGK1 inhibitor to ensure the phenotype is not specific to the chemical scaffold of EMD638683.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active or inhibitor-resistant mutant of SGK1.
-
Directly Assess Off-Target Pathways: Directly measure the phosphorylation of known PKA and MSK1 substrates (e.g., CREB) in your experimental system after treatment with EMD638683 to determine if these pathways are being affected at the concentrations used.
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the selectivity of EMD638683 against SGK1, PKA, and MSK1. The selectivity ratio is calculated by dividing the IC50 for the respective kinase by the IC50 for SGK1. A higher ratio indicates greater selectivity for SGK1.
| Kinase Target | Primary Function | IC50 | Selectivity Ratio (vs. SGK1) | Reference |
| SGK1 | Cell survival, ion transport, proliferation | ~3 µM | 1 | [1] |
| PKA | cAMP-dependent signaling, metabolism | ~81 µM | 27 | [1] |
| MSK1 | Stress/mitogen-activated gene expression | ~111 µM | 37 | [1] |
Note: IC50 values are derived from selectivity ratio data presented in the cited literature. The IC50 for SGK1 is based on its cellular activity (NDRG1 phosphorylation)[1].
Experimental Protocols
Here are generalized protocols for assessing the potential off-target effects of EMD638683 on PKA and MSK1 activity.
In Vitro Kinase Assay for PKA/MSK1 Activity
This protocol is adapted from commercially available luminescent kinase assays, such as ADP-Glo™, which quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction[15][16].
Objective: To determine the direct inhibitory effect (IC50) of EMD638683 on purified PKA or MSK1.
Materials:
-
Recombinant human PKA or MSK1 enzyme.
-
Kinase-specific substrate (e.g., Kemptide for PKA, CREBtide for MSK1).
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[15][16].
-
ATP solution.
-
This compound serial dilutions.
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing kinase buffer, the appropriate kinase, and its substrate.
-
Add Inhibitor: Add serial dilutions of EMD638683 (and a DMSO vehicle control) to the wells of the microplate.
-
Initiate Reaction: Add the kinase reaction mix to the wells. Allow the inhibitor and kinase to pre-incubate for 15-30 minutes at room temperature.
-
Start Kinase Reaction: Add ATP to each well to initiate the phosphorylation reaction. Incubate for the recommended time (e.g., 60-90 minutes) at the optimal temperature (e.g., 30°C)[17].
-
Measure ADP Production: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves: a. Adding ADP-Glo™ Reagent to deplete unused ATP. b. Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Record luminescence. Plot the signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based Western Blot Assay for Pathway Inhibition
Objective: To assess whether EMD638683 inhibits PKA or MSK1 signaling within a cellular context.
Materials:
-
Cell line of interest.
-
Appropriate cell culture reagents.
-
Pathway activators (e.g., Forskolin to activate PKA; Anisomycin or PMA to activate MSK1).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total-CREB, anti-phospho-Histone H3 (Ser10), anti-total-Histone H3.
-
HRP-conjugated secondary antibodies.
-
ECL detection reagents.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve cells if necessary to reduce basal pathway activation.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of EMD638683 (or DMSO vehicle) for 1-2 hours.
-
Pathway Stimulation: Add a specific activator (e.g., Forskolin for PKA, Anisomycin for p38/MSK1) for a short period (e.g., 15-30 minutes) to stimulate the pathway of interest.
-
Cell Lysis: Wash cells with ice-cold PBS and immediately add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). d. Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash thoroughly and detect the signal using an ECL reagent.
-
Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition by EMD638683.
Visualizations: Pathways and Workflows
PKA Signaling Pathway
Caption: Canonical PKA signaling cascade initiated by GPCR activation.
MSK1 Signaling Pathway
Caption: MSK1 activation downstream of the MAPK (ERK/p38) cascade.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for characterizing inhibitor off-target effects.
References
- 1. scispace.com [scispace.com]
- 2. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. PKA Signaling → Area [lifestyle.sustainability-directory.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]
- 12. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ERK1/2 and p38-MAPK signalling pathways, through MSK1, are involved in NF-kappaB transactivation during oxidative stress in skeletal myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
EMD638683 S-Form cytotoxicity in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the cytotoxicity of EMD638683 S-Form in various cell lines.
Summary of Cytotoxic Effects
EMD638683 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), with the S-enantiomer being the active form. It exerts cytotoxic and pro-apoptotic effects across different cancer cell lines primarily by inhibiting the SGK1 signaling pathway, which is crucial for cell survival and proliferation.
Quantitative Data on Cytotoxicity and Apoptotic Effects
While comprehensive IC50 values for the direct cytotoxicity of this compound are not consistently reported across a wide range of cell lines in the public domain, the following table summarizes the observed effects at given concentrations.
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| HeLa | Cervical Carcinoma | 3.35 ± 0.32 µM | IC50 for inhibition of NDRG1 phosphorylation (a downstream target of SGK1) | [1] |
| Caco-2 | Colon Carcinoma | 50 µM | Tends to enhance apoptosis on its own and significantly augments radiation-induced apoptosis. | [1] |
| MCF-7 | Breast Cancer | 50 µM | Induces a strong apoptotic response, enhances radiation-induced cell growth control, and potentiates apoptosis induced by a membrane androgen receptor (mAR) agonist. | [2][3] |
| RD and RH30 | Rhabdomyosarcoma | Not specified | Statistically significant decline in cell viability. | [2] |
Note: The IC50 for EMD638683's inhibitory activity against the SGK1 kinase itself is approximately 3 µM.[1][4][5][6][7]
Signaling Pathways
This compound's mechanism of action is centered on the inhibition of SGK1, a key downstream effector of the PI3K/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer and plays a critical role in promoting cell survival, proliferation, and resistance to apoptosis.
Caption: SGK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Target cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Target cancer cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the DNA content based on PI fluorescence.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with EMD638683 S-Form
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using EMD638683 S-Form, a selective inhibitor of serum and glucocorticoid-regulated kinase 1 (SGK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the S-enantiomer of EMD638683, a potent and selective inhibitor of SGK1.[1][2][3] Its primary mechanism of action is the inhibition of SGK1 kinase activity, which plays a crucial role in various cellular processes, including ion transport, cell survival, and inflammation.[4][5][6] EMD638683 has been shown to inhibit the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1), a known substrate of SGK1.[4][7]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, the solid form of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Stock solutions, typically prepared in DMSO, should also be stored at -80°C.[1] Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.
Q3: What is the reported IC50 value for EMD638683?
The reported half-maximal inhibitory concentration (IC50) of EMD638683 for SGK1 is approximately 3 µM.[1][2][3][4][7][8] The IC50 for its effect on NDRG1 phosphorylation in cell culture has been observed at 3.35 ± 0.32 μM.[6][7]
Troubleshooting Inconsistent Results
Problem 1: High variability in experimental replicates.
Possible Cause 1: Compound Precipitation this compound may have limited solubility in aqueous media. If the compound precipitates out of solution, its effective concentration will be reduced, leading to inconsistent results.
-
Recommendation: Visually inspect your media for any signs of precipitation after adding the compound. Consider preparing a higher concentration stock in DMSO and diluting it further in your experimental medium to minimize the final DMSO concentration. For in vivo studies, specific formulation protocols, such as using 20% SBE-β-CD in saline or corn oil, can improve solubility.[1]
Possible Cause 2: Inconsistent Cell Seeding Density or Health Variations in cell number or viability between wells or plates can significantly impact the experimental outcome, especially in proliferation or apoptosis assays.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding. Use a consistent cell counting method and regularly check cell viability using methods like trypan blue exclusion. Allow cells to adhere and recover for at least 24 hours before treatment.
Problem 2: Weaker than expected inhibitory effect.
Possible Cause 1: Compound Degradation Improper storage or handling can lead to the degradation of this compound, reducing its potency.
-
Recommendation: Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect the compound from light. Prepare fresh working solutions for each experiment from a recently thawed aliquot.
Possible Cause 2: Suboptimal Treatment Conditions The duration of treatment and the concentration of the inhibitor may not be optimal for the specific cell line or experimental model.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific experimental setup. Concentrations ranging from 10 µM to 50 µM have been used in various cell-based assays.[7]
Possible Cause 3: High Serum Concentration in Media Components in fetal bovine serum (FBS) or other sera can bind to small molecules, reducing their effective concentration.
-
Recommendation: If experimentally feasible, consider reducing the serum concentration in your culture medium during the treatment period.
Problem 3: Off-target effects observed.
Possible Cause 1: Non-specific Kinase Inhibition While EMD638683 is a selective SGK1 inhibitor, at higher concentrations, it may exhibit inhibitory effects on other kinases such as PKA, MSK1, PRK2, and other SGK isoforms like SGK2 and SGK3.[7]
-
Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed effects are SGK1-specific, consider using complementary approaches such as SGK1 siRNA or CRISPR/Cas9-mediated knockout as controls.[7]
Experimental Protocols
In Vitro Inhibition of NDRG1 Phosphorylation in HeLa Cells
This protocol is adapted from studies demonstrating the inhibitory effect of EMD638683 on a key SGK1 substrate.[4]
-
Cell Culture: Culture human cervical carcinoma (HeLa) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS), 2 mM glutamine, and 1 mM sodium pyruvate.
-
Cell Seeding: Plate HeLa cells in 6-well plates at a density of 10–20 x 10³ cells/cm².
-
Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM) or vehicle control (DMSO) for the desired duration (e.g., 1-24 hours).
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-NDRG1 and total NDRG1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of NDRG1 phosphorylation.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| SGK1 IC50 | 3 µM | In vitro kinase assay | [1][2][3][4][7][8] |
| NDRG1 Phosphorylation IC50 | 3.35 ± 0.32 µM | HeLa cells | [6][7] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the SGK1 signaling pathway and a general experimental workflow for assessing the effect of this compound.
Caption: The SGK1 signaling pathway is activated by growth factors, leading to downstream effects on cell survival and ion channel regulation. This compound inhibits active SGK1.
Caption: A general experimental workflow for evaluating the effects of this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. scispace.com [scispace.com]
- 5. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
EMD638683 S-Form degradation and proper storage conditions
This technical support center provides guidance on the proper storage, handling, and troubleshooting for experiments involving EMD638683 S-Form.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[1]
Quantitative Storage Data Summary
| Storage Condition | Solvent | Duration | Source |
| -80°C | DMSO | Up to 6 months | [2] |
| -20°C | DMSO | Up to 1 month | [1][2] |
Note: It is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[1] For in vivo experiments, it is advised to prepare the working solution freshly on the same day of use.[2]
Q2: How should I prepare stock and working solutions of this compound?
A2: this compound is soluble in DMSO and Ethanol.[3] For a stock solution in DMSO, a concentration of up to 73 mg/mL (200.36 mM) can be achieved.[1] To aid dissolution, gentle warming at 37°C for 10 minutes or sonication can be used.[3]
For in vivo working solutions, a suggested protocol is to add 100 μL of a 27.5 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in saline.[2] Another option is to add 100 μL of a 27.5 mg/mL DMSO stock solution to 900 μL of corn oil.[2] It is important to mix the solution evenly. If the dosing period is extended, the choice of vehicle should be carefully considered.[2]
Q3: What is the known stability of this compound?
A3: While specific degradation pathways for the S-Form are not extensively published, the recommended storage conditions suggest that the compound is sensitive to long-term storage at higher temperatures and to moisture.[1][2] Degradation can lead to a loss of biological activity.
Troubleshooting Guide
Q4: I am observing decreased or inconsistent activity of this compound in my assays. What could be the cause?
A4: This issue can arise from several factors related to compound integrity:
-
Improper Storage: Verify that your stock solutions have been stored at the correct temperature and for the recommended duration. Exceeding the storage time or using a higher temperature can lead to degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound. It is best practice to prepare single-use aliquots.[1]
-
Contamination: Ensure that the stock solution and experimental reagents are not contaminated.
-
Precipitation: If the working solution was prepared in an aqueous buffer, the compound may have precipitated out of solution. Visually inspect for any precipitates.
Q5: My experimental results are not reproducible. Could this be related to the this compound I am using?
A5: Lack of reproducibility can be linked to the stability of the compound. Consider the following:
-
Age of Stock Solution: If you are using an older stock solution, it may have degraded over time. Preparing a fresh stock solution is recommended.
-
Preparation of Working Solution: Ensure that the working solution is prepared fresh for each experiment to avoid degradation in the experimental medium.[2]
-
Solvent Quality: The quality of the solvent (e.g., DMSO) can impact the stability of the compound. Use high-purity, anhydrous solvents.
Hypothetical Degradation Pathway
While specific degradation pathways for this compound are not detailed in the available literature, a hypothetical pathway can be proposed based on its chemical structure, which contains functional groups susceptible to hydrolysis and oxidation.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
General Protocol for Assessing Small Molecule Stability
This is a general workflow for assessing the stability of a compound like this compound.
Caption: General experimental workflow for stability testing.
Troubleshooting Decision Tree
This decision tree can help diagnose issues encountered during experiments with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Overcoming Poor Cell Permeability of EMD638683
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SGK1 inhibitor, EMD638683. The focus is to address the key challenge of its poor cell permeability and provide actionable strategies and detailed experimental protocols.
Troubleshooting Guides & FAQs
Q1: My EMD638683 treatment shows a weaker than expected effect in cell-based assays compared to its in vitro IC50. What could be the reason?
A1: The most likely reason for the discrepancy between in vitro potency and cellular activity is the known poor cell permeability of EMD638683.[1] The in vitro IC50 of 3 µM is determined in a cell-free system, whereas in a cellular context, the compound must cross the cell membrane to reach its intracellular target, SGK1. Insufficient intracellular concentration will lead to a diminished pharmacological effect.
Troubleshooting Steps:
-
Confirm Target Engagement: It is crucial to verify that EMD638683 is engaging with its target, SGK1, within the cell. This can be assessed indirectly by measuring the phosphorylation of a downstream substrate like NDRG1 or directly using techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA).
-
Increase Compound Concentration: As a preliminary step, you can try increasing the concentration of EMD638683 in your cell culture medium. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations.
-
Optimize Incubation Time: Extending the incubation time may allow for greater accumulation of the compound inside the cells.
-
Employ Permeabilization Strategies: For mechanistic studies where maintaining cell integrity is not paramount, temporary permeabilization of the cell membrane using very low concentrations of detergents (e.g., digitonin) or solvents can be considered. This is not suitable for all experimental setups.
-
Consider Chemical Modification or Formulation Approaches: For long-term solutions, especially in a drug development context, strategies to improve the physicochemical properties of EMD638683 should be explored.
Q2: How can I experimentally measure the cell permeability of EMD638683 and its analogs?
A2: There are two standard in vitro assays to quantify cell permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a good first screen for membrane permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion and active transport mechanisms.
Below are tables outlining the typical data you would generate from these assays.
Data Presentation:
Table 1: Example Data Structure for Caco-2 Permeability Assay Results
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| EMD638683 | [Insert Experimental Value] | [Insert Experimental Value] | [e.g., Low, Moderate, High] |
| Analog 1 | [Insert Experimental Value] | [Insert Experimental Value] | [e.g., Low, Moderate, High] |
| Analog 2 | [Insert Experimental Value] | [Insert Experimental Value] | [e.g., Low, Moderate, High] |
| Atenolol (Low Permeability Control) | < 1.0 | N/A | Low |
| Propranolol (High Permeability Control) | > 10.0 | N/A | High |
Q3: What strategies can I employ to improve the cell permeability of EMD638683?
A3: Several strategies can be explored to enhance the cellular uptake of EMD638683:
-
Prodrug Approach: This involves chemically modifying EMD638683 into an inactive form (a prodrug) that has improved permeability. Once inside the cell, the prodrug is converted back to the active EMD638683 by intracellular enzymes. A common strategy is to mask polar functional groups, like hydroxyl or amine groups, with more lipophilic moieties.
-
Chemical Modification:
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester bond can sometimes improve permeability by reducing the number of hydrogen bond donors.
-
Lipophilicity Modulation: Systematically altering the lipophilicity of the molecule can have a significant impact on permeability. However, this needs to be carefully balanced, as excessively high lipophilicity can lead to poor solubility and other undesirable properties.
-
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating EMD638683 in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its entry into cells through endocytosis.
-
Use of Permeation Enhancers: Certain excipients can be co-administered to transiently increase membrane permeability. This is more relevant for in vivo applications.
-
Q4: How do I know if my efforts to improve permeability are successful?
A4: A successful strategy will result in:
-
Increased Apparent Permeability (Papp) in Caco-2 assays.
-
Enhanced cellular potency: A lower concentration of the modified compound will be required to achieve the same level of SGK1 inhibition (e.g., reduction in p-NDRG1 levels) compared to the parent EMD638683.
-
Improved target engagement at lower concentrations in assays like NanoBRET or CETSA.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) using a volt-ohm meter. A TEER value > 250 Ω·cm² generally indicates a confluent monolayer.
-
Alternatively, assess the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.
3. Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Add HBSS to the basolateral (bottom) chamber.
-
Add the test compound (e.g., EMD638683 or its analog) dissolved in HBSS to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment.
4. Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same procedure as in step 3, but add the test compound to the basolateral chamber and collect samples from the apical chamber. This is done to determine the efflux ratio.
5. Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
6. Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of permeation of the drug across the cells.
-
A: The surface area of the membrane.
-
C₀: The initial concentration of the drug in the donor chamber.
-
Protocol 2: Western Blot for Phospho-NDRG1 (Target Engagement)
1. Cell Treatment:
-
Plate cells (e.g., HeLa or another suitable cell line) and allow them to adhere overnight.
-
Treat the cells with various concentrations of EMD638683 or its analogs for the desired time. Include a positive control (e.g., a known SGK1 activator like insulin) and a negative control (vehicle).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-NDRG1 (e.g., Thr346) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody for total NDRG1 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Mandatory Visualizations
References
Identifying and minimizing EMD638683 S-Form off-target kinase inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target kinase inhibition of EMD638683 S-Form.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is the S-enantiomer of EMD638683, a potent and highly selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2][3] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[4][5] EMD638683 has an IC50 value of 3 µM for SGK1.[1][6]
Q2: What are the known off-target kinases of this compound?
A2: While EMD638683 is highly selective for SGK1, it has been shown to have inhibitory effects on other kinases, particularly at higher concentrations. The known off-target kinases include other SGK isoforms (SGK2 and SGK3), cAMP-dependent protein kinase (PKA), mitogen- and stress-activated protein kinase 1 (MSK1), and protein kinase C-related kinase 2 (PRK2).[1][7][8]
Q3: Why is it important to identify and minimize off-target kinase inhibition?
A3: Identifying and minimizing off-target effects is critical for several reasons. Off-target inhibition can lead to misleading experimental results, making it difficult to attribute observed phenotypes solely to the inhibition of the intended target (SGK1). Furthermore, in a therapeutic context, off-target effects can result in unforeseen side effects and toxicity.[9]
Q4: What are the initial steps to assess the potential for off-target effects in my experiments?
A4: To begin assessing off-target potential, it is crucial to perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect. Comparing this effective concentration with the known IC50 values for off-target kinases can provide an initial assessment of the risk of off-target engagement. Additionally, using a structurally distinct SGK1 inhibitor can help confirm that the observed phenotype is not due to a shared off-target of EMD638683.[9]
Troubleshooting Guides
Problem 1: I am observing unexpected or inconsistent cellular phenotypes after treatment with this compound.
-
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases.
-
Troubleshooting Steps:
-
Review Kinase Selectivity Data: Compare the concentration of this compound used in your experiment with the provided kinase inhibition data (see Table 1). If the concentration is high enough to significantly inhibit known off-targets, this is a likely cause.
-
Perform a Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with SGK1 at the concentrations used in your cellular model.[10][11]
-
Conduct a Rescue Experiment: If possible, transfect cells with a drug-resistant mutant of SGK1. If the phenotype is not rescued, it strongly suggests the involvement of off-target effects.
-
Use an Orthogonal Approach: Employ a non-pharmacological method, such as siRNA or shRNA-mediated knockdown of SGK1, to see if it phenocopies the effects of this compound.
-
Problem 2: My in vitro kinase assay results with this compound are not correlating with my cell-based assay results.
-
Possible Cause: Discrepancies between in vitro and cellular assays can arise from differences in ATP concentration, the presence of scaffolding proteins, or compound permeability and stability.
-
Troubleshooting Steps:
-
Optimize ATP Concentration in in vitro Assays: Ensure the ATP concentration in your in vitro kinase assay is close to the physiological Km value. High, non-physiological ATP concentrations can make it more difficult for ATP-competitive inhibitors to bind.[12]
-
Assess Cell Permeability: Confirm that this compound can effectively cross the cell membrane and reach its intracellular target.
-
Evaluate Compound Stability: The compound may be unstable in cell culture media. Assess its stability over the time course of your experiment.[9]
-
Data Presentation
Table 1: Kinase Inhibitory Profile of EMD638683
| Kinase Target | IC50 (µM) | % Residual Activity @ 1 µM | Notes |
| SGK1 | 3 | 15% | Primary Target |
| SGK2 | - | 29% | Off-target |
| SGK3 | - | 25% | Off-target |
| PKA | - | Moderately inhibited | Off-target.[7] |
| MSK1 | ≤ 1 | 37% | Off-target.[7][13] |
| PRK2 | ≤ 1 | 45% | Off-target.[7][13] |
| MAPKAP-K1 | >100 | - | Not significantly inhibited.[7] |
| p70S6K1 | >100 | - | Not significantly inhibited.[7] |
| GSK3β | >100 | - | Not significantly inhibited.[7] |
| ROCK2 | >100 | - | Not significantly inhibited.[7] |
| AMPK | >100 | - | Not significantly inhibited.[7] |
| PKBβ (Akt2) | >100 | - | Not significantly inhibited.[7] |
| AURORA B | >100 | - | Not significantly inhibited.[7] |
| PKC ζ | >100 | - | Not significantly inhibited.[7] |
Data compiled from multiple sources.[7][13] The % residual activity is from a single experiment for each kinase.[7]
Experimental Protocols
Protocol 1: Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)
This protocol is a gold-standard method for directly measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a substrate.[14]
Materials:
-
Recombinant human SGK1 and off-target kinases
-
Specific peptide or protein substrate for each kinase
-
[³³P]-ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound serial dilutions
-
P81 phosphocellulose filter paper
-
Phosphoric acid (0.75%)
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.
-
In a microplate, add the this compound dilutions or vehicle control (DMSO).
-
Add the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding [³³P]-ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.
-
Dry the filter paper.
-
Add scintillation fluid to each spot and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a homogeneous, fluorescence-based method for measuring kinase activity.[15]
Materials:
-
Recombinant kinase
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
ATP
-
Kinase reaction buffer
-
This compound serial dilutions
-
TR-FRET compatible plate reader
Methodology:
-
Add the kinase, biotinylated substrate, and this compound dilutions to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the acceptor and donor emission signals and determine the percent inhibition and IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular context by measuring the change in thermal stability of a protein upon ligand binding.[10][11]
Materials:
-
Cells expressing the target kinase
-
This compound
-
PBS
-
Protease inhibitors
-
Apparatus for heating cell suspensions (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target kinase
Methodology:
-
Treat cultured cells with either this compound or vehicle control (DMSO) for a specified time.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of the target kinase remaining in the soluble fraction by SDS-PAGE and Western blotting.
-
Quantify the band intensities to generate a melting curve for the protein in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.
Mandatory Visualizations
Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for identifying and minimizing this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. dcreport.org [dcreport.org]
Managing potential toxicity of EMD638683 S-Form in animal models
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential toxicities of the selective SGK1 inhibitor, EMD638683 S-Form, in animal models. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: EMD638683 is a highly selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1), with an IC50 value of 3 μM.[1][2] SGK1 is a serine/threonine kinase that plays a role in various cellular processes, including cell survival, proliferation, and ion channel regulation. By inhibiting SGK1, EMD638683 can modulate downstream signaling pathways.
Q2: What are the potential toxicities or adverse effects observed with EMD638683 in animal models?
A2: Preclinical studies have indicated several potential adverse effects. In a murine endotoxin model, administration of EMD638683 was shown to aggravate the severity of multiple organ damage and enhance the inflammatory response, characterized by increased proinflammatory cytokine levels and neutrophil infiltration.[3] Additionally, studies in mice have reported a significant decrease in body weight, a tendency to increase fluid intake, and increased urinary excretion of sodium.[4]
Q3: How can I monitor for potential renal and metabolic toxicities?
A3: Regular monitoring of animal well-being is crucial. This includes daily body weight measurements and assessment of food and water intake. For more detailed analysis, metabolic cages can be used to quantitatively measure urine output and electrolyte excretion (e.g., sodium, potassium) through flame photometry.[5]
Q4: What is the potential impact of EMD638683 on the inflammatory response?
A4: EMD638683 has been shown to have a complex role in inflammation. While it can inhibit cardiac inflammation in some models[6], it has also been reported to enhance TLR-mediated inflammation and promote endotoxin-driven organ failure in mice.[3] Researchers should be aware of the potential for an exacerbated inflammatory response, particularly in models involving immune challenges.
Q5: Are there any known off-target effects of EMD638683?
A5: While considered highly selective for SGK1, EMD638683 has been shown to have an inhibitory effect on other kinases at higher concentrations, including cAMP-dependent protein kinase (PKA), mitogen- and stress-activated protein kinase 1 (MSK1), protein kinase C-related kinase 2 (PKR2), and the SGK isoforms SGK2 and SGK3.[1]
Troubleshooting Guide
This guide provides practical advice for specific issues that may arise during in vivo experiments with EMD638683.
| Problem | Potential Cause | Suggested Solution / Mitigation Strategy |
| Unexpectedly severe inflammatory response or organ damage, especially in immune challenge models. | EMD638683 may potentiate TLR-mediated inflammatory pathways.[3] | - Reduce the dose of the inflammatory stimulus (e.g., LPS) and/or EMD638683. - Implement a dose-escalation study for EMD638683 to determine the maximum tolerated dose in your specific model. - Closely monitor animals for clinical signs of distress and establish clear humane endpoints. - Collect blood samples to measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-12). - At necropsy, perform thorough histopathological examination of key organs (liver, lungs, kidneys). |
| Significant weight loss in treated animals. | EMD638683 has been observed to cause a decrease in body weight in mice.[4] This could be due to altered metabolism, reduced food intake, or dehydration. | - Ensure ad libitum access to food and water. - Provide a highly palatable and calorically dense diet if weight loss is severe. - Monitor for signs of dehydration (e.g., skin tenting, sunken eyes) and consider subcutaneous fluid administration if necessary. - Measure food and water intake daily to differentiate between reduced appetite and other metabolic effects. |
| Altered fluid and electrolyte balance (e.g., increased urination and sodium excretion). | EMD638683 can affect renal function, leading to increased urinary flow rate and sodium excretion.[4] | - Use metabolic cages to accurately monitor urine output and collect samples for electrolyte analysis. - Ensure free access to water and consider providing an electrolyte-supplemented water source if significant imbalances are observed. - Monitor for signs of dehydration. |
| Inconsistent or unexpected experimental results. | Off-target effects at higher concentrations or variability in drug formulation and administration. | - Use the lowest effective dose of EMD638683 as determined by dose-response studies. - Ensure proper formulation and storage of the compound to maintain its stability. - Verify the route and consistency of administration. - Consider using SGK1 knockout mice as a negative control to confirm that the observed effects are SGK1-dependent. |
Experimental Protocols
Murine Endotoxin Model for Assessing Inflammatory Response
This protocol is adapted from general procedures and should be optimized for your specific research question.
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
-
Acclimation: Allow mice to acclimate for at least one week before the experiment.
-
EMD638683 Administration: Administer EMD638683 at the desired dose and route. A previously reported dose is approximately 600 mg/kg/day mixed in chow. The timing of administration relative to the endotoxin challenge should be determined based on the study design.
-
Endotoxin Challenge: Inject lipopolysaccharide (LPS) intraperitoneally. A typical dose to induce an inflammatory response is around 500 ng/kg.[7]
-
Monitoring:
-
Observe animals for clinical signs of endotoxemia (e.g., lethargy, piloerection, huddled posture) at regular intervals.
-
Collect blood samples at various time points (e.g., 2, 6, 24 hours) to measure plasma cytokine levels (TNF-α, IL-6, IL-12) using ELISA or multiplex assays.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the animals and perform a gross necropsy.
-
Collect organs (liver, lungs, kidneys) for histopathological analysis to assess tissue damage, including inflammatory cell infiltration and necrosis.[3]
-
Metabolic Cage Study for Monitoring Renal and Metabolic Parameters
This protocol provides a framework for assessing the effects of EMD638683 on metabolism.
-
Animal Model and Acclimation:
-
House mice individually in metabolic cages.
-
Allow for an acclimation period of at least 24-48 hours in the metabolic cages before starting measurements, though it is noted that mice may not fully habituate to this environment.[3]
-
-
EMD638683 Administration: Administer EMD638683 through the desired route (e.g., mixed in chow, oral gavage).
-
Data Collection (daily):
-
Measure and record body weight.
-
Measure and record food and water intake.
-
Collect 24-hour urine samples. Measure the total volume.
-
-
Urine Analysis:
-
Centrifuge urine samples to remove any contaminants.
-
Analyze urine for electrolyte concentrations (Na+, K+) using a flame photometer.[5]
-
-
Data Analysis: Compare the measured parameters between the EMD638683-treated group and a vehicle-treated control group.
Visualizations
Signaling Pathway
Caption: Simplified SGK1 signaling pathway and the inhibitory action of EMD638683.
Experimental Workflow
Caption: General experimental workflow for assessing the in vivo toxicity of EMD638683.
References
- 1. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reproducibility of histopathological findings in experimental pathology of the mouse; a sorry tail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mice Do Not Habituate to Metabolism Cage Housing–A Three Week Study of Male BALB/c Mice | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docta.ucm.es [docta.ucm.es]
- 7. Acute Inflammatory Response to Endotoxin in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects in EMD638683 S-Form experiments
This technical support center provides guidance on controlling for vehicle effects in experiments utilizing EMD-638683 S-Form, a highly selective SGK1 inhibitor.[1][2][3] Proper vehicle control is critical for accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in EMD-638683 S-Form experiments?
A1: A vehicle control is a sample that is treated with the same solvent or carrier used to dissolve and deliver the EMD-638683 S-Form, but without the inhibitor itself.[4] This is crucial because the vehicle (e.g., DMSO, ethanol, corn oil) can have its own biological effects, which could be mistakenly attributed to the drug.[4][5] By comparing the results from the vehicle-treated group to the drug-treated group, researchers can isolate the specific effects of the EMD-638683 S-Form.
Q2: What are common vehicles used for EMD-638683 S-Form?
A2: For in vitro cell culture experiments, Dimethyl sulfoxide (DMSO) is a common solvent for EMD-638683.[1] For in vivo studies in animal models, a more complex vehicle may be required to ensure solubility and bioavailability. Examples of such vehicle formulations include a mixture of DMSO, PEG300, Tween-80, and saline, or a solution of DMSO in corn oil.[2]
Q3: How can I determine the appropriate concentration of the vehicle to use in my control group?
A3: The concentration of the vehicle in the control group should be identical to the concentration of the vehicle in the experimental group. For instance, if you dissolve EMD-638683 S-Form in DMSO and then dilute it in cell culture media to a final DMSO concentration of 0.1%, your vehicle control should be cells treated with 0.1% DMSO in the same media.
Q4: What should I do if my vehicle control shows a significant biological effect?
A4: If the vehicle control shows a significant effect compared to an untreated negative control, it indicates that the vehicle itself is influencing the experimental system. In this situation, you should first try to lower the concentration of the vehicle to a non-toxic level, if possible. If that is not feasible, you may need to explore alternative, more inert vehicles for your EMD-638683 S-Form.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal in vehicle control wells | The vehicle (e.g., DMSO) may be causing autofluorescence or other non-specific signals. | Include an "unstained" or "no-vehicle" control to establish a baseline. If the vehicle is the cause, consider using a lower concentration or a different vehicle. |
| Unexpected cell death or stress in vehicle control | The vehicle may be toxic to the cells at the concentration used.[5] | Perform a dose-response experiment with the vehicle alone to determine its toxicity threshold. Use the highest non-toxic concentration for your experiments. |
| Inconsistent results between vehicle control replicates | This could be due to pipetting errors, variations in cell seeding density, or edge effects in multi-well plates. | Ensure accurate pipetting and uniform cell seeding. Avoid using the outer wells of plates, which are more prone to evaporation and temperature fluctuations. |
| No difference observed between the vehicle control and the EMD-638683 S-Form treated group | The concentration of EMD-638683 S-Form may be too low, the treatment time too short, or the vehicle may be interfering with the inhibitor's activity. | Verify the activity of your EMD-638683 S-Form with a positive control. Optimize the concentration and treatment time. Ensure the vehicle does not negatively impact the inhibitor's stability or function. |
Experimental Protocols
Protocol: Vehicle Control for In Vitro Cell-Based Assays with EMD-638683 S-Form
This protocol outlines the steps for a typical in vitro experiment using EMD-638683 S-Form with a DMSO vehicle.
-
Prepare EMD-638683 S-Form Stock Solution: Dissolve EMD-638683 S-Form in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Prepare Treatment Media:
-
EMD-638683 S-Form Treatment: Dilute the EMD-638683 S-Form stock solution in cell culture media to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%).
-
Vehicle Control: Prepare a corresponding volume of cell culture media containing the same final concentration of DMSO as the EMD-638683 S-Form treated media.
-
Untreated Control (Optional but Recommended): Prepare cell culture media with no additions.
-
-
Cell Treatment: Remove the old media from the cells and replace it with the prepared treatment media (EMD-638683 S-Form, vehicle control, or untreated control).
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assay: Perform the downstream assay (e.g., Western blot, viability assay, immunofluorescence) to assess the effects of the treatment.
Quantitative Data Summary
The following tables illustrate how to present data from experiments with appropriate vehicle controls.
Table 1: Effect of EMD-638683 S-Form on SGK1 Activity (Hypothetical Data)
| Treatment Group | SGK1 Activity (Relative Units) | Standard Deviation | P-value (vs. Vehicle Control) |
| Untreated | 1.02 | 0.08 | 0.85 |
| Vehicle (0.1% DMSO) | 1.00 | 0.07 | - |
| EMD-638683 S-Form (10 µM) | 0.45 | 0.05 | < 0.01 |
Table 2: Cell Viability Assessment (Hypothetical Data)
| Treatment Group | Cell Viability (%) | Standard Deviation | P-value (vs. Vehicle Control) |
| Untreated | 99.5 | 2.1 | 0.78 |
| Vehicle (0.1% DMSO) | 98.2 | 2.5 | - |
| EMD-638683 S-Form (10 µM) | 97.5 | 2.8 | 0.65 |
Visualizations
Caption: Experimental workflow for vehicle control in EMD-638683 S-Form experiments.
Caption: Simplified SGK1 signaling pathway and the inhibitory action of EMD-638683 S-Form.
References
Validation & Comparative
Genetic Validation of EMD638683 S-Form's SGK1-Dependent Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective SGK1 inhibitor, EMD638683 S-Form, with a focus on its genetic validation using Serum and Glucocorticoid-regulated Kinase 1 (SGK1) knockout models. The data presented herein is intended to offer an objective overview of the compound's performance and its specific on-target effects, supported by experimental evidence.
Introduction to this compound and SGK1
EMD638683 is a potent and highly selective inhibitor of SGK1, a serine/threonine kinase that plays a crucial role in various cellular processes, including ion transport, cell proliferation, and apoptosis.[1][2] The S-Form of EMD638683 is a specific stereoisomer of the compound.[2][3] SGK1 is a key downstream effector of the PI3K (Phosphoinositide 3-kinase) signaling pathway and is implicated in the pathophysiology of several diseases, including hypertension and cancer.[4][5] Genetic knockout of SGK1 in mice results in a distinct phenotype characterized by impaired renal sodium retention, leading to a salt-losing state and lower blood pressure, particularly under dietary salt restriction.[6][7] This well-defined phenotype provides a robust platform for the genetic validation of SGK1 inhibitors.
Genetic Validation of EMD638683's Antihypertensive Effects
The on-target effect of EMD638683 has been demonstrated in a hypertensive mouse model, where its efficacy was compared between wild-type (WT) and SGK1 knockout (KO) mice. This genetic validation is crucial to confirm that the pharmacological effects of the inhibitor are indeed mediated through the inhibition of SGK1.
Comparative Efficacy Data
The following table summarizes the key findings from a study by Ackermann et al. (2011), which investigated the antihypertensive effects of EMD638683 in a mouse model of fructose-induced salt-sensitive hypertension.[1]
| Parameter | Wild-Type (WT) Mice | SGK1 Knockout (KO) Mice | Reference |
| Baseline Systolic Blood Pressure (mmHg) | Normal | Lower than WT | [6] |
| Systolic Blood Pressure after Fructose/Saline (mmHg) | Elevated | No significant change | [1] |
| Effect of EMD638683 on Blood Pressure in Hypertensive Model | Significant reduction | No effect | [1] |
| Urinary Na+ Excretion (on low salt diet) | Low | Significantly higher than WT | [6] |
| Effect of EMD638683 on Urinary Na+ Excretion | Tendency to increase | Not reported | [1] |
Comparison with Alternative SGK1 Inhibitors
Several other selective SGK1 inhibitors have been developed. The table below provides a comparison of EMD638683 with two other well-characterized inhibitors, GSK650394 and SI113.
| Inhibitor | IC50 for SGK1 | In Vivo Model(s) of Efficacy | Reference(s) |
| EMD638683 | 3 µM | Salt-sensitive hypertension, Colon carcinogenesis | [1][8] |
| GSK650394 | 62 nM | Cancer (prostate, colorectal, breast) | [5][9] |
| SI113 | ~600 nM | Hepatocellular carcinoma | [10] |
Experimental Methodologies
In Vivo Hypertension Model and EMD638683 Administration
A model of fructose-induced salt-sensitive hypertension in mice was utilized to evaluate the in vivo efficacy of EMD638683.[1]
-
Animals: Wild-type and SGK1 knockout mice were used.
-
Induction of Hypertension: Mice were provided with 10% fructose in their drinking water for 3 weeks, followed by the addition of isotonic saline to the fructose solution for another 2 weeks to induce hypertension in wild-type mice.[1]
-
EMD638683 Administration: EMD638683 was administered mixed in the chow at a concentration of 4460 ppm, which corresponds to approximately 600 mg/kg/day.[1]
-
Blood Pressure Measurement: Systolic blood pressure was measured using the tail-cuff method.[1]
-
Urine and Electrolyte Analysis: Mice were placed in metabolic cages for 24-hour urine collection. Urinary sodium and potassium concentrations were determined by flame photometry.[1]
Western Blot Analysis of NDRG1 Phosphorylation
Phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at Thr346 is a reliable biomarker of SGK1 activity.[11]
-
Cell Lysis: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phospho-NDRG1 (Thr346). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.
-
Normalization: The membrane is often stripped and re-probed with an antibody for total NDRG1 to normalize for protein loading.[12]
Visualizing the Molecular Pathway and Experimental Logic
SGK1 Signaling Pathway
Caption: Simplified SGK1 signaling cascade.
Genetic Validation Workflow
Caption: Experimental workflow for genetic validation.
Logical Framework of Validation
Caption: Logical framework for the genetic validation.
References
- 1. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impaired renal Na+ retention in the sgk1-knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Inhibition of colonic tumor growth by the selective SGK inhibitor EMD638683 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 10. abmole.com [abmole.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. storage.googleapis.com [storage.googleapis.com]
Cross-Validation of SGK1 Inhibition: A Comparative Analysis of EMD638683 S-Form and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical signaling node in a multitude of cellular processes, including cell survival, proliferation, and inflammation. Its dysregulation is implicated in various pathologies, making it an attractive target for therapeutic intervention. Two primary methods for interrogating and inhibiting SGK1 function are the use of small molecule inhibitors, such as EMD638683 S-Form, and genetic knockdown using small interfering RNA (siRNA). This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Data Presentation: Quantitative Comparison of EMD638683 and SGK1 siRNA
The following tables summarize the quantitative effects of EMD638683 and SGK1 siRNA on key cellular readouts. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Treatment | Target Cell | Outcome Measure | Result |
| EMD638683 (10µM) | Bone Marrow-Derived Macrophages (BMDMs) | TNFα Production (pg/mL) | Significantly elevated |
| SGK1 siRNA | Bone Marrow-Derived Macrophages (BMDMs) | TNFα Production (pg/mL) | Significantly elevated |
| EMD638683 (10µM) | Bone Marrow-Derived Macrophages (BMDMs) | IL-6 Production (pg/mL) | Significantly elevated |
| SGK1 siRNA | Bone Marrow-Derived Macrophages (BMDMs) | IL-6 Production (pg/mL) | Significantly elevated |
| EMD638683 (10µM) | Bone Marrow-Derived Macrophages (BMDMs) | IL-12 Production (pg/mL) | Significantly elevated |
| SGK1 siRNA | Bone Marrow-Derived Macrophages (BMDMs) | IL-12 Production (pg/mL) | Significantly elevated |
Table 1: Comparative Effects on Inflammatory Cytokine Production. Data from a study on bone marrow-derived macrophages indicates that both chemical inhibition and genetic knockdown of SGK1 lead to a significant increase in the production of pro-inflammatory cytokines TNFα, IL-6, and IL-12[1].
| Treatment | Cell Line | Assay | Result (% Apoptotic Cells) |
| EMD638683 (50µM) + TAC | MCF-7 | Annexin V/PI Staining | ~50% (significantly enhanced compared to TAC alone)[2] |
| SGK1 siRNA | Intestinal Epithelial Cells (IECs) | TUNEL Assay | Significant increase in TUNEL-positive cells[3] |
Table 2: Comparative Effects on Apoptosis. While direct comparative data is limited, separate studies demonstrate that both EMD638683 and SGK1 siRNA promote apoptosis in different cell lines and contexts. EMD638683, in combination with testosterone-BSA (TAC), significantly increased apoptosis in MCF-7 breast cancer cells[2]. Similarly, siRNA-mediated knockdown of SGK1 led to a significant increase in apoptosis in intestinal epithelial cells[3].
| Treatment | Cell Line | Assay | Result |
| EMD638683 | Rhabdomyosarcoma (RD and RH30) | MTT Assay | Statistically significant decline in cell viability |
| SGK1 siRNA | Mantle Cell Lymphoma (MCL) | Cell Viability Assay | Significantly reduced proliferation[4] |
| SGK1 siRNA | Intestinal Epithelial Cells (IECs) | CCK8 Assay | Significantly lower proliferation potential[3] |
Table 3: Comparative Effects on Cell Viability and Proliferation. Inhibition of SGK1 through both EMD638683 and siRNA results in decreased cell viability and proliferation across various cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for SGK1 inhibition using EMD638683 and siRNA knockdown.
Protocol 1: Inhibition of SGK1 using EMD638683
-
Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of EMD638683: Prepare a stock solution of EMD638683 (e.g., in DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentration (e.g., 10 µM)[1].
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing EMD638683. An equivalent concentration of the vehicle (e.g., DMSO) should be used as a control.
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours for pre-treatment)[1].
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as protein extraction for Western blotting, RNA isolation for qPCR, or functional assays like ELISA for cytokine measurement.
Protocol 2: siRNA Knockdown of SGK1
-
Cell Seeding: Seed cells in antibiotic-free medium to achieve 60-80% confluency on the day of transfection[5].
-
siRNA Preparation: Dilute SGK1-specific siRNA and a non-targeting control siRNA in an appropriate transfection medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the chosen transfection reagent (e.g., Lipofectamine) in the transfection medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours) to allow for gene silencing[1].
-
Validation and Analysis: After incubation, validate the knockdown efficiency by measuring SGK1 mRNA (qPCR) or protein (Western blot) levels. The cells are then ready for subsequent experiments and functional assays.
Mandatory Visualization
Signaling Pathway and Points of Intervention
The following diagram illustrates the canonical SGK1 signaling pathway and highlights the distinct mechanisms of action for EMD638683 and siRNA-mediated knockdown.
Caption: SGK1 signaling pathway and intervention points.
Experimental Workflow for Comparative Analysis
This diagram outlines a logical workflow for conducting a comparative study between EMD638683 and SGK1 siRNA.
Caption: Workflow for comparing EMD638683 and SGK1 siRNA.
References
- 1. Serum- and glucocorticoid-inducible kinase 1 promotes alternative macrophage polarization and restrains inflammation through FoxO1 and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SGK1 enhances mAR-induced apoptosis in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGK1 inhibits cellular apoptosis and promotes proliferation via the MEK/ERK/p53 pathway in colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum/glucocorticoid‐regulated kinase 1‐targeted transient receptor potential oxalate subtype 1 regulates bladder smooth muscle cell proliferation due to bladder outlet obstruction in mice via activated T cell nuclear factor transcription factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EMD638683 and Other Kinase Inhibitors in Cancer Therapy
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a comparative analysis of EMD638683, a selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), with other prominent kinase inhibitors, namely GDC-0941 (Pictilisib) and Buparlisib (BKM120), which primarily target the Phosphoinositide 3-kinase (PI3K) pathway. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Introduction to the Kinase Targets
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has made it a prime target for the development of novel therapeutics.[1][2] GDC-0941 and Buparlisib are two such inhibitors that target different isoforms of PI3K, a key upstream kinase in this pathway.
EMD638683, on the other hand, targets SGK1, a kinase that acts downstream of PI3K but is also implicated in tumor progression, therapy resistance, and cell survival.[3] Understanding the comparative efficacy and selectivity of inhibitors targeting different nodes of this crucial pathway is vital for the strategic development of next-generation cancer therapies.
Comparative Efficacy and Potency
The following tables summarize the in vitro potency and in vivo efficacy of EMD638683, GDC-0941, and Buparlisib based on available preclinical data.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Primary Target(s) | IC50 (nM) | Other Notable Targets (IC50 or % Inhibition) |
| EMD638683 | SGK1 | 3000[4][5][6] | SGK2 (71% inhibition at 1 µM), SGK3 (75% inhibition at 1 µM), MSK1 (IC50 ≤ 1 µM), PRK2 (IC50 ≤ 1 µM)[7] |
| GDC-0941 (Pictilisib) | PI3Kα, PI3Kδ | 3[8][9][10] | PI3Kβ (33 nM), PI3Kγ (75 nM), mTOR (580 nM), DNA-PK (1230 nM)[9] |
| Buparlisib (BKM120) | Pan-Class I PI3K | p110α (52 nM), p110β (166 nM), p110δ (116 nM), p110γ (262 nM)[3][11] | Vps34 (2.4 µM), mTOR (4.6 µM)[11][12] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (µM) |
| EMD638683 | HeLa (NDRG1 phosphorylation) | Cervical Cancer | 3.35[4][13] |
| GDC-0941 (Pictilisib) | U87MG | Glioblastoma | 0.95 |
| A2780 | Ovarian Cancer | 0.14 | |
| PC3 | Prostate Cancer | 0.28 | |
| MDA-MB-361 | Breast Cancer | 0.72 | |
| T47D | Breast Cancer | 0.455[14] | |
| HCC1937 | Breast Cancer | 15.33[14] | |
| Buparlisib (BKM120) | PCNSL patient-derived | CNS Lymphoma | 0.1 - 0.5[15] |
| Sarcoma cell lines (median) | Sarcoma | 1.1[16] | |
| Multiple Myeloma cell lines | Multiple Myeloma | <1 to >10[15] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome |
| EMD638683 | Chemical carcinogenesis-induced colon tumors (mice) | Dietary administration | Significantly blunted number of developing tumors[4][17] |
| GDC-0941 (Pictilisib) | U87MG glioblastoma (mice) | 150 mg/kg, oral, daily | 98% TGI[1] |
| IGROV1 ovarian cancer (mice) | 150 mg/kg, oral, daily | 80% TGI[1] | |
| MEB-Med-8A medulloblastoma (mice) | 100 mg/kg, oral, daily | Delayed tumor growth and significantly prolonged survival[18][19] | |
| Buparlisib (BKM120) | Patient-derived GBM (rats) | Not specified | Prolonged survival and reduced tumor volumetric increase[20][21] |
| PIK3CA-mutated NCI-H460-luc2 bone metastasis (mice) | Not specified | Induced apoptosis in tumor tissues[3][22] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these kinase inhibitors.
PI3K/AKT/mTOR signaling pathway with inhibitor targets.
A typical preclinical evaluation workflow for kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Assay (Radiometric)
This protocol is a standard method for determining the in vitro potency of a kinase inhibitor.[14][23][24][25]
1. Materials:
-
Purified recombinant kinase (e.g., SGK1, PI3Kα)
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 100 µM ATP)
-
Test inhibitor (e.g., EMD638683) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, purified kinase, and substrate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method to assess cell viability in response to a therapeutic agent.[26][27]
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplate
-
Test inhibitor (e.g., GDC-0941) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the inhibitor or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a kinase inhibitor in a mouse xenograft model.[2][16][18][19][28][29][30]
1. Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Sterile PBS and Matrigel (optional)
-
Test inhibitor (e.g., Buparlisib) formulated for oral gavage
-
Vehicle control
-
Calipers
-
Animal balance
2. Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups at the specified dose and schedule (e.g., daily oral gavage).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Measure tumor volume 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
-
Tumors can also be processed for biomarker analysis (e.g., Western blotting for target modulation).
Conclusion
This comparative guide provides a snapshot of the preclinical profiles of EMD638683, GDC-0941, and Buparlisib. GDC-0941 and Buparlisib, as PI3K inhibitors, have demonstrated broad anti-proliferative activity across a range of cancer cell lines and in vivo models, consistent with the central role of the PI3K pathway in cancer. EMD638683, a selective SGK1 inhibitor, also shows promise in preclinical cancer models, particularly in sensitizing tumors to radiation.
The choice of inhibitor for further development and clinical application will depend on a multitude of factors, including the specific genetic makeup of the tumor, the desired therapeutic window, and the potential for combination therapies. The data and protocols presented here serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery, facilitating a deeper understanding of these important therapeutic agents and guiding future investigations.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buparlisib (BKM120) | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cellagentech.com [cellagentech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of colonic tumor growth by the selective SGK inhibitor EMD638683 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gsk3b.com [gsk3b.com]
- 19. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. revvity.com [revvity.com]
- 25. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bitesizebio.com [bitesizebio.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Dose-Response Analysis of SGK1 Inhibitor EMD638683 S-Form and Alternatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SGK1 Inhibitors
This guide provides a comparative analysis of the dose-response relationship of EMD638683 S-Form, a selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), and its alternatives, GSK650394 and SI113, across various cancer cell lines. SGK1 is a crucial kinase in cell survival and proliferation pathways, making it a compelling target in oncology. This document summarizes key experimental data, details underlying protocols, and visualizes relevant biological pathways to aid in research and development decisions.
Performance Overview: Potency and Cellular Effects
EMD638683 and its alternatives, GSK650394 and SI113, all function as inhibitors of SGK1 but exhibit different potencies and have been characterized in a variety of cancer cell lines.
EMD638683 is a highly selective SGK1 inhibitor with a reported IC50 of approximately 3 µM.[1][2][3] A more specific measurement for its half-maximal effective concentration (IC50) for the inhibition of NDRG1 phosphorylation, a downstream target of SGK1, was determined to be 3.35 ± 0.32 µM in human cervical carcinoma (HeLa) cells.[4][5] It has also been evaluated in colon carcinoma (Caco-2), breast cancer (MCF-7), and rhabdomyosarcoma (RD and RH30) cell lines.[6] Notably, treatment with EMD638683 has been shown to enhance radiation-induced apoptosis in Caco-2 cells.[4] The "S-Form" of EMD638683 is the S-enantiomer of the molecule.[1][2]
GSK650394 demonstrates higher potency in enzymatic assays, with IC50 values of 62 nM for SGK1 and 103 nM for SGK2.[7][8] In a cellular context, it inhibited the androgen-stimulated growth of LNCaP human prostate carcinoma cells with an IC50 of approximately 1 µM.[7]
SI113 is another selective SGK1 inhibitor with a reported IC50 of 600 nM in enzymatic assays.[6] In studies with glioblastoma multiforme cell lines, SI113 demonstrated a significant reduction in cell viability, with IC50 values ranging from 9 to 11 µM.[6] Furthermore, in RKO human colon carcinoma cells, a 12.5 µM concentration of SI113 led to a notable delay in cell cycle progression.[6]
Quantitative Dose-Response Data
The following table summarizes the available IC50 values for EMD638683 and its alternatives in various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.
| Inhibitor | Cancer Cell Line | Endpoint | IC50 Value | Reference(s) |
| EMD638683 | General | SGK1 Inhibition | ~ 3 µM | [1][2][3] |
| HeLa (Cervical) | NDRG1 Phosphorylation | 3.35 ± 0.32 µM | [4][5] | |
| GSK650394 | - | SGK1 Enzymatic Activity | 62 nM | [7][8] |
| - | SGK2 Enzymatic Activity | 103 nM | [7][8] | |
| LNCaP (Prostate) | Cell Growth Inhibition | ~ 1 µM | [7] | |
| HCT116 (Colorectal) | Cell Viability | 135.5 µM | [9] | |
| SI113 | - | SGK1 Enzymatic Activity | 600 nM | [6] |
| Glioblastoma Multiforme | Cell Viability | 9 - 11 µM | [6] |
Experimental Protocols
The determination of the dose-response relationships and IC50 values for these inhibitors typically involves cell viability and kinase activity assays. Below are generalized protocols for these key experiments.
Cell Viability Assay (e.g., MTT, MTS, or Resazurin-based)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the SGK1 inhibitor (e.g., this compound, GSK650394, or SI113). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of Viability Reagent: A solution such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or resazurin is added to each well.
-
Incubation with Reagent: The plates are incubated for a further 1-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan product (MTT/MTS) or a fluorescent product (resazurin).
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability, is calculated by fitting the data to a dose-response curve using non-linear regression.
Kinase Activity Assay (e.g., Scintillation Proximity Assay)
This assay directly measures the enzymatic activity of the target kinase, SGK1.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the SGK1 enzyme, a specific peptide substrate, and ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Inhibitor Addition: Varying concentrations of the inhibitor are added to the wells.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: In a scintillation proximity assay, the peptide substrate is biotinylated and captured by streptavidin-coated scintillant beads. When the radiolabeled phosphate is transferred to the peptide, it is brought into close proximity to the bead, generating a light signal that is detected by a scintillation counter.
-
Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the SGK1 signaling pathway and a typical experimental workflow for dose-response analysis.
Caption: Simplified SGK1 signaling pathway in cancer.
Caption: General workflow for dose-response analysis.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
Evaluating the Selectivity Profile of EMD638683 S-Form Across the Kinome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the kinase selectivity profile of EMD638683 S-Form, a known inhibitor of Serum- and glucocorticoid-inducible kinase 1 (SGK1). Its performance is compared with other relevant kinase inhibitors, supported by available experimental data. This document is intended to assist researchers in making informed decisions for their drug discovery and development projects.
Executive Summary
This compound is a selective inhibitor of SGK1, a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation. While it demonstrates potent inhibition of SGK1, its activity against a broader range of kinases is a critical aspect of its preclinical evaluation. This guide summarizes the available quantitative data on its selectivity, outlines the experimental methods used for such determinations, and contextualizes its primary target within its key signaling pathway. For comparative purposes, the selectivity profile of GSK650394, another well-characterized SGK1 inhibitor, is also presented.
Comparative Selectivity Profile
The following table summarizes the inhibitory activity of this compound and the comparator compound GSK650394 against their primary target SGK1 and other kinases. It is important to note that a comprehensive, publicly available kinome-wide scan for this compound is not available; the data presented is based on published findings from targeted assays.
| Kinase Target | This compound | GSK650394 |
| SGK1 | IC50: 3 µM[1][2] | IC50: 62 nM[3][4][5] |
| SGK2 | Inhibited (Selectivity Ratio available)[6] | IC50: 103 nM[3][4][5] |
| SGK3 | Inhibited (Selectivity Ratio available)[6] | - |
| PKA | Inhibited (Selectivity Ratio available)[6] | - |
| MSK1 | Inhibited (Selectivity Ratio available)[6] | - |
| PRK2 | Inhibited (Selectivity Ratio available)[6] | - |
| Akt | - | >30-fold selectivity vs. SGK1[3][4] |
Note: The selectivity ratio for this compound is reported as the IC50 for the respective kinase divided by the IC50 for SGK1. Specific IC50 values for kinases other than SGK1 for this compound were not found in the public domain.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is paramount for its development as a therapeutic agent. Several robust methods are employed for this purpose. Below are detailed methodologies for key experimental approaches.
In Vitro Kinase Assay for IC50 Determination
This method is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (this compound or comparator) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, radioactive [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (Luminometer, fluorescence reader, or scintillation counter)
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these in the kinase reaction buffer to achieve the final desired concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add the purified kinase to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. For radiometric assays, [γ-³²P]ATP is used.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction remains in the linear range.
-
Stop the reaction using an appropriate stop reagent or by spotting the reaction mixture onto a filter membrane (for radiometric assays).
-
Add the detection reagent according to the manufacturer's protocol to quantify kinase activity (e.g., by measuring luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
KINOMEscan™ Assay (Competition Binding Assay)
This high-throughput screening platform assesses the binding of a test compound to a large panel of kinases.
1. Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
2. Procedure:
-
A library of DNA-tagged human kinases is prepared.
-
Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).
-
The mixture is allowed to reach equilibrium.
-
The amount of kinase bound to the immobilized ligand is quantified via qPCR.
-
The results are reported as the percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase.
-
For compounds showing significant binding, a Kd (dissociation constant) can be determined by running the assay with a range of compound concentrations.
KiNativ™ Assay (Activity-Based Profiling in Lysates)
This chemical proteomics approach measures the ability of a compound to inhibit the binding of an ATP-biotin probe to kinases within a complex biological sample, such as a cell lysate.
1. Principle: A biotinylated, irreversible ATP probe covalently labels the active site of kinases. Pre-incubation with a competitive inhibitor prevents this labeling. The extent of labeling for each kinase is quantified by mass spectrometry.
2. Procedure:
-
Prepare cell or tissue lysates.
-
Incubate the lysate with the test compound at various concentrations or a vehicle control (DMSO).
-
Add the ATP-biotin probe to the lysate and incubate to allow for covalent labeling of active kinases.
-
Digest the proteins in the lysate into peptides using trypsin.
-
Enrich the biotinylated peptides using streptavidin affinity chromatography.
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
-
A decrease in the signal for a particular kinase in the presence of the inhibitor indicates target engagement.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context of this compound's primary target and the experimental processes, the following diagrams are provided.
Caption: SGK1 Signaling Pathway.
Caption: Experimental Workflows for Kinase Selectivity Profiling.
References
- 1. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. scispace.com [scispace.com]
A Head-to-Head Comparison of SGK1 Inhibitors: EMD638683 and SI-113 in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent small molecule inhibitors of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), EMD638683 and SI-113. While a direct head-to-head in vivo study has not been identified in the public domain, this document synthesizes available preclinical data from separate in vivo experiments to offer insights into their respective profiles. The information is intended to assist researchers in evaluating these compounds for future studies.
Executive Summary
Both EMD638683 and SI-113 are potent inhibitors of SGK1, a kinase implicated in various pathologies, including hypertension and cancer. The available in vivo data, generated in different therapeutic contexts, showcases their potential as pharmacological tools and therapeutic agents. EMD638683 has demonstrated efficacy in models of hypertension and chemically induced colon carcinogenesis.[1][2][3] SI-113 has shown significant anti-tumor activity in xenograft models of hepatocellular carcinoma and glioblastoma.[4][5][6] This guide presents the available quantitative data and detailed experimental protocols to facilitate a cross-study comparison.
Data Presentation
The following tables summarize the key characteristics and reported in vivo efficacy of EMD638683 and SI-113 based on available literature.
Table 1: In Vitro and In Vivo Profile of EMD638683 and SI-113
| Parameter | EMD638683 | SI-113 |
| Target | SGK1 | SGK1 |
| IC50 | 3 µM (for SGK1)[3][7] | Not explicitly stated in provided search results |
| Reported Off-Targets | cAMP-dependent protein kinase (PKA), mitogen- and stress-activated protein kinase 1 (MSK1), protein kinase C-related kinase 2 (PKR2), SGK2, SGK3[8] | Not explicitly stated in provided search results |
| In Vivo Models Studied | Hypertension (fructose/saline-treated mice), Chemical Carcinogenesis (colon tumors in mice)[1][2][3][7] | Hepatocellular Carcinoma (xenograft in NOD/SCID mice), Glioblastoma (xenograft in NOD/SCID mice)[4][6][9] |
Table 2: Summary of In Vivo Efficacy Data
| Compound | In Vivo Model | Dosing Regimen | Key Findings |
| EMD638683 | Fructose/saline-induced hypertension in mice | Approx. 600 mg/kg/day in chow[3][7] | Significantly decreased blood pressure within 24 hours.[3][7] |
| Chemical carcinogenesis (colon tumors) in mice | Approx. 600 mg/kg/day in chow[2] | Significantly blunted the development of tumors.[2] | |
| SI-113 | Hepatocellular Carcinoma (HuH-7 xenograft) in NOD/SCID mice | 8 mg/kg/day, intraperitoneal injection | Produced consistent tumor suppression.[10] |
| Glioblastoma (ADF xenograft) in NOD/SCID mice | Not explicitly stated in provided search results | Cooperated with vincristine in restraining tumor growth.[9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and potentially replicating experimental findings. The following sections outline the in vivo experimental protocols as described in the cited literature.
EMD638683 In Vivo Protocol: Hypertension Model
-
Animal Model: Mice (specific strain not detailed in all abstracts) rendered hyperinsulinemic and hypertensive by administration of 10% fructose in drinking water, followed by the addition of isotonic saline.[3][7][11]
-
Drug Administration: EMD638683 was mixed into the chow at a concentration of 4460 ppm, providing an approximate daily dose of 600 mg/kg.[3][7][11]
-
Endpoint Measurement: Blood pressure was measured using the tail-cuff method.[3][7][11]
EMD638683 In Vivo Protocol: Chemical Carcinogenesis Model
-
Carcinogenesis Induction: Mice received an intraperitoneal injection of 1,2-dimethylhydrazine (20 mg/kg) followed by three cycles of 30 g/L dextran sulfate sodium in their drinking water for 7 days.[1]
-
Drug Administration: EMD638683 was provided in the chow at a concentration of 4460 ppm (approx. 600 mg/kg/day).[2]
-
Endpoint Measurement: The number of colonic tumors was determined at the end of the study.[1][2]
SI-113 In Vivo Protocol: Hepatocellular Carcinoma Xenograft Model
-
Animal Model: 4-week-old female NOD/SCID mice.[10]
-
Tumor Implantation: 2.5 x 10^6 HuH-7 human hepatocellular carcinoma cells were suspended in a 1:1 solution of DMEM and Matrigel and injected subcutaneously into the dorsal posterior-lateral right region of the mice.[4][10]
-
Drug Administration: When tumors reached a volume of 100 mm³, mice were treated with SI-113 at a dose of 8 mg/kg/day via intraperitoneal injection, five days a week.[10]
-
Endpoint Measurement: Tumor volume was measured every 3 or 4 days using a caliper.[10]
Mandatory Visualizations
Signaling Pathway
References
- 1. Inhibition of colonic tumor growth by the selective SGK inhibitor EMD638683 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. karger.com [karger.com]
On-Target Efficacy of EMD638683 S-Form: A Comparative Analysis Using Phospho-Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EMD638683 S-Form, a selective inhibitor of Serum/Glucocorticoid-regulated Kinase 1 (SGK1), with alternative methods for confirming its on-target effects. The primary focus is on the use of phospho-specific antibodies to detect the phosphorylation status of downstream targets, a crucial step in validating the inhibitor's mechanism of action.
Introduction to this compound and On-Target Validation
EMD638683 is a potent and selective inhibitor of SGK1, a serine/threonine kinase that plays a critical role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2] Validating that a small molecule inhibitor like EMD638683 engages its intended target within a cellular context is a fundamental aspect of pre-clinical drug development. One of the most direct methods to confirm on-target activity is to measure the phosphorylation of a known downstream substrate of the target kinase. For SGK1, a well-established substrate is the N-Myc Downstream-Regulated Gene 1 (NDRG1).[1][3] Inhibition of SGK1 by EMD638683 leads to a measurable decrease in the phosphorylation of NDRG1 at Threonine 346 (Thr346).[3] This can be reliably detected using phospho-specific antibodies, providing a clear readout of the inhibitor's on-target efficacy.
Comparison of On-Target Validation Methods
The on-target effects of EMD638683 can be confirmed using several approaches. This guide compares the use of EMD638683 with a well-known alternative SGK1 inhibitor, GSK650394, and a genetic approach, siRNA-mediated knockdown of SGK1.
Small Molecule Inhibitors: EMD638683 vs. GSK650394
Both EMD638683 and GSK650394 are valuable tools for studying SGK1 function. The choice between them may depend on the specific experimental context, such as the required potency and the potential for off-target effects.
| Feature | This compound | GSK650394 |
| Primary Target | Serum/Glucocorticoid-regulated Kinase 1 (SGK1) | Serum/Glucocorticoid-regulated Kinase 1 (SGK1) |
| On-Target Readout | Inhibition of NDRG1 phosphorylation at Thr346 | Inhibition of NDRG1 phosphorylation at Thr346 |
| Reported IC50 (SGK1, cell-free) | ~3 µM[1][4] | ~62 nM[4][5] |
| Reported IC50 (pNDRG1, cellular) | ~3.35 µM (HeLa cells)[6] | ~1 µM (LNCaP cells) |
| Known Off-Targets | SGK2, SGK3, PKA, MSK1, PRK2[1][2][6][7] | SGK2, Akt, and other related kinases (at higher concentrations)[1] |
| Advantages | Well-characterized for inhibiting NDRG1 phosphorylation. | High potency for SGK1. |
| Disadvantages | Lower potency compared to GSK650394. Known off-target effects at higher concentrations. | Off-target effects on other kinases, including Akt, need to be considered. |
Chemical vs. Genetic Approaches for Target Validation
| Method | Advantages | Disadvantages |
| Small Molecule Inhibitors (e.g., EMD638683, GSK650394) | - Temporal Control: Rapid and reversible inhibition allows for studying acute effects. - Dose-Response: Allows for the determination of potency (IC50). - Ease of Use: Simple to apply to cell cultures.[8] - Therapeutic Relevance: Mimics the action of a potential drug.[9] | - Off-Target Effects: Potential for binding to unintended targets, leading to confounding results.[10] - Selectivity: Can be challenging to achieve high selectivity for a specific kinase. |
| siRNA-mediated Knockdown | - High Specificity: Can achieve highly specific silencing of the target gene.[11] - Confirms Target Identity: Directly links the observed phenotype to the target protein.[3] | - Incomplete Knockdown: May not completely eliminate the target protein. - Off-Target Effects: Can have unintended effects on other genes.[11] - Slower Onset: Takes time for the protein to be depleted, making it less suitable for studying acute effects. - Delivery Challenges: Efficient delivery of siRNA can be difficult in some cell types.[12] |
Experimental Protocols
Western Blot for Detecting Phospho-NDRG1 (Thr346)
This protocol provides a general framework for assessing the inhibition of NDRG1 phosphorylation by EMD638683 or other SGK1 inhibitors.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549, or other suitable cell lines) and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal SGK1 activity.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or the alternative inhibitor for 1-2 hours.
-
Stimulate the cells with a known SGK1 activator (e.g., serum, insulin, or dexamethasone) for 15-30 minutes to induce NDRG1 phosphorylation.
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NDRG1 (Thr346) (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
8. Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total NDRG1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizations
References
- 1. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. assaygenie.com [assaygenie.com]
- 9. youtube.com [youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safe Handling of EMD638683 S-Form: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing EMD638683 S-Form, a selective SGK1 inhibitor, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective use of this compound in a research setting.
Immediate Safety and Disposal Procedures
This compound is classified as harmful if swallowed.[1] In the event of accidental ingestion, it is crucial to seek immediate medical attention and present the Safety Data Sheet (SDS) to the attending physician.[1] Proper disposal of this compound and its containers is critical and must be conducted in accordance with local, state, and federal regulations. The primary directive for disposal is to transfer the material and its container to an approved waste disposal plant.[1]
General Disposal Guidelines:
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, and pipette tips, should be considered contaminated and disposed of as hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated, properly labeled hazardous waste container. The container should indicate the contents, including the chemical name and concentration.
-
Consult Your Institution's EHS Department: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. They can provide information on approved waste disposal contractors and ensure compliance with all applicable regulations.
Quantitative Safety and Handling Data
For quick reference, the following table summarizes key quantitative data related to the safe handling and storage of this compound.
| Parameter | Value | Source |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant | [1] |
| Storage (Lyophilized) | -20°C, desiccated, stable for 36 months | |
| Storage (In Solution) | -20°C, use within 1 month to prevent loss of potency | |
| IC₅₀ (SGK1) | 3 µM |
Experimental Protocol: Inhibition of NDRG1 Phosphorylation in Cell Culture
This protocol outlines a general method for treating cultured cells with this compound to assess its inhibitory effect on the phosphorylation of a downstream target, NDRG1.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, Caco-2)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-p-NDRG1, anti-NDRG1, anti-GAPDH)
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Treatment: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 50 µM). Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO) should be included.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Analyze the phosphorylation status of NDRG1 by Western blotting. Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phosphorylated NDRG1 and total NDRG1. A loading control, such as GAPDH, should also be probed.
-
Analysis: Quantify the band intensities to determine the effect of this compound on NDRG1 phosphorylation.
This compound Mechanism of Action
The following diagram illustrates the signaling pathway involving SGK1 and the inhibitory action of this compound.
Caption: Inhibition of the SGK1 signaling pathway by this compound.
This guide is intended to provide essential information for the safe handling and disposal of this compound. It is not a substitute for a thorough review of the Safety Data Sheet and consultation with your institution's safety professionals. By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment.
References
Navigating the Safe Handling of EMD638683 S-Form: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with the selective SGK1 inhibitor EMD638683 S-Form, a comprehensive understanding of safety protocols is paramount. While the substance is not classified as hazardous, adherence to rigorous safety and disposal procedures is essential to ensure a safe laboratory environment and prevent contamination. This guide provides detailed information on the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods.
Personal Protective Equipment (PPE): A Precautionary Approach
Even in the absence of a formal hazard classification, the use of standard personal protective equipment is a fundamental aspect of good laboratory practice when handling any chemical compound. The following PPE is recommended for handling this compound:
| PPE Category | Recommendation |
| Eye Protection | Wear chemical safety goggles or a face shield to protect against potential splashes. |
| Hand Protection | Wear appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling small quantities of chemicals in a laboratory setting. |
| Body Protection | A standard laboratory coat should be worn to protect street clothing and skin from potential contamination. |
| Respiratory Protection | In situations where dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter. Ensure adequate ventilation in the work area, such as a chemical fume hood. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
Handling and Preparation of Solutions
When handling the solid form of this compound, avoid the creation of dust. For the preparation of solutions, work within a chemical fume hood to minimize inhalation exposure. Use appropriate solvents and follow established laboratory protocols for dissolving chemical compounds.
Spill Response
In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a suitable container for disposal. For larger spills, follow your institution's emergency procedures. Always wear the recommended PPE during cleanup.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Unused Compound: Dispose of the unused compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent materials from spills, and empty containers, should be treated as chemical waste and disposed of accordingly.
Experimental Protocols
Detailed experimental protocols for the use of this compound in research, including its application in cell culture and animal models, can be found in various scientific publications. For specific methodologies, researchers should refer to the primary literature citing the use of this compound.
Visualizing the Safety Workflow
To further clarify the procedural steps for safe handling, the following diagrams illustrate the logical workflow for donning and doffing PPE.
Caption: A workflow illustrating the correct sequence for putting on Personal Protective Equipment.
Caption: A workflow illustrating the correct sequence for removing Personal Protective Equipment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
